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  • Product: 1-(Bromomethyl)-1-chlorocyclopropane
  • CAS: 1378809-51-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of the 1-Halogenated Cyclopropylmethyl Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Bromomethyl)-1-chlorocyclopropane To the researchers, medicinal chemists, and process development scientists at the forefront of molecula...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Bromomethyl)-1-chlorocyclopropane

To the researchers, medicinal chemists, and process development scientists at the forefront of molecular innovation, the cyclopropane ring is more than just a three-membered carbocycle; it is a source of conformational rigidity, a tool for modulating metabolic stability, and a means to explore novel chemical space. The introduction of a cyclopropylmethyl moiety is a well-established strategy in drug design, present in numerous approved pharmaceuticals where it often enhances receptor binding affinity and optimizes pharmacokinetic profiles[1].

This guide focuses on a lesser-documented yet highly intriguing building block: 1-(Bromomethyl)-1-chlorocyclopropane . While extensive literature exists for its monosubstituted analogs, (bromomethyl)cyclopropane and (chloromethyl)cyclopropane, this geminally di-substituted derivative presents unique synthetic challenges and opportunities. The presence of two distinct halogen atoms on the same quaternary cyclopropyl carbon—one exocyclic (Br) and one endocyclic (Cl)—creates a fascinating interplay of reactivity.

This document serves as a technical primer, synthesizing known principles from related compounds to forecast the chemical properties, reactivity, and synthetic potential of 1-(Bromomethyl)-1-chlorocyclopropane. We will delve into its presumed characteristics, propose synthetic strategies, and provide a mechanistic framework to guide its application in research and development.

Part 1: Physicochemical and Spectroscopic Profile (Predicted)

Due to the limited availability of direct experimental data for 1-(Bromomethyl)-1-chlorocyclopropane, its physical and spectroscopic properties are projected based on its constituent parts and data from analogous structures.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 1-(Bromomethyl)-1-chlorocyclopropane and its related analogs. These predictions offer a baseline for experimental design, such as selecting appropriate solvents or purification techniques.

Property1-(Bromomethyl)-1-chlorocyclopropane(Bromomethyl)cyclopropane(Chloromethyl)cyclopropane
Molecular Formula C₄H₆BrCl[2]C₄H₇BrC₄H₇Cl
Molecular Weight 169.45 g/mol [3]135.00 g/mol [4]90.55 g/mol
Predicted XLogP 1.9[2]1.7[4]1.4
Boiling Point Predicted: ~140-160 °C105-107 °C74-75 °C
Density Predicted: ~1.5-1.6 g/mL1.392 g/mL at 25 °C1.01 g/mL at 25 °C
Refractive Index Predicted: ~1.49-1.51n20/D 1.457n20/D 1.433

Rationale for Predictions: The introduction of a chlorine atom increases the molecular weight and polarity compared to (bromomethyl)cyclopropane, which is expected to elevate the boiling point and density. The predicted XLogP suggests moderate lipophilicity.

Anticipated Spectroscopic Signatures

Structural elucidation relies on robust spectroscopic data. Below are the predicted key features for 1-(Bromomethyl)-1-chlorocyclopropane.

  • ¹H NMR Spectroscopy:

    • -CH₂Br Protons: A singlet is expected for the bromomethyl protons. In analogous benzylic systems, these protons appear around δ 3.4–4.7 ppm[5]. Given the additional electron-withdrawing chlorine atom on the adjacent carbon, a downfield shift into the δ 3.8–4.2 ppm range is a reasonable prediction.

    • Cyclopropyl Protons: The four cyclopropyl protons will exist as two sets of diastereotopic methylene groups. They will exhibit complex splitting patterns (multiplets), likely in the δ 1.0–1.8 ppm region, characteristic of protons on a cyclopropane ring.

  • ¹³C NMR Spectroscopy:

    • Quaternary Carbon (C-Cl): The carbon atom bonded to both the chlorine and the bromomethyl group is expected to be significantly deshielded, with a predicted chemical shift in the δ 60–75 ppm range.

    • Methylene Carbon (-CH₂Br): The bromomethyl carbon should appear in the δ 30–40 ppm region.

    • Cyclopropyl Carbons (-CH₂-CH₂-): The two equivalent methylene carbons of the cyclopropane ring are expected at higher field, likely in the δ 15–25 ppm range.

  • Mass Spectrometry (EI):

    • The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). This will result in a cluster of peaks for the molecular ion at m/z 168, 170, and 172.

    • A prominent fragment will be the loss of a bromine radical ([M-Br]⁺), leading to the formation of the 1-chloro-1-cyclopropylmethyl cation at m/z 89 and 91. This fragment may be prone to rearrangement.

Part 2: Synthesis and Reactivity

The synthetic utility of 1-(Bromomethyl)-1-chlorocyclopropane is intrinsically linked to its reactivity, which is dominated by the chemistry of the cyclopropylmethyl system and the differential behavior of the two halogen substituents.

Proposed Synthetic Routes

This approach mirrors the synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol[6][7]. The key is to convert the primary alcohol to a bromide without inducing ring-opening.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphite (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF)[7].

  • Brominating Agent Formation: Cool the solution to <15°C in an ice bath. Slowly add elemental bromine (1.1 eq) dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 15°C[8]. Stir until the reaction is complete, which can be monitored by the disappearance of the bromine color.

  • Precursor Addition: Cool the resulting solution of the brominating phosphonium salt to <0°C (ideally -10°C to -5°C) to minimize side reactions[7].

  • Reaction: Slowly add a solution of 1-chloro-1-(hydroxymethyl)cyclopropane (1.0 eq) in DMF, ensuring the temperature does not rise above 0°C.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a cold aqueous solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Causality Behind Experimental Choices: The use of a phosphite-based brominating agent at low temperatures is critical. These conditions favor an Sₙ2-type mechanism for the conversion of the alcohol to the bromide, which suppresses the formation of the unstable cyclopropylmethyl carbocation and subsequent ring-opening rearrangements[7]. A polar aprotic solvent like DMF is chosen for its ability to dissolve the phosphonium salt intermediates[7].

Core Reactivity: The Sₙ1 vs. Sₙ2 Dichotomy

The central theme governing the reactivity of cyclopropylmethyl halides is the competition between Sₙ1 and Sₙ2 pathways. This is especially pronounced for 1-(Bromomethyl)-1-chlorocyclopropane due to the high strain of the cyclopropane ring.

  • Sₙ2 Pathway (Favored): In the presence of a strong, non-bulky nucleophile and a polar aprotic solvent (e.g., DMSO, DMF, acetone), a direct backside attack on the bromomethyl carbon is the desired pathway. This reaction proceeds with inversion of configuration and preserves the cyclopropane ring structure. Given that bromide is a superior leaving group to chloride, nucleophilic substitution will occur exclusively at the bromomethyl position.

  • Sₙ1 Pathway (Disfavored & Problematic): Conditions that favor carbocation formation (polar protic solvents, weak nucleophiles, high temperatures) will lead to the dissociation of the bromide leaving group. The resulting primary cyclopropylmethyl carbocation is notoriously unstable and prone to rapid, irreversible rearrangement to the less-strained cyclobutyl or homoallyl cations[9]. This process, often referred to as a Cloke-Wilson rearrangement, results in a mixture of undesired products[10]. The presence of the electron-withdrawing chlorine atom at the C1 position would further destabilize the adjacent carbocation, making the Sₙ1 pathway even less favorable than in the case of (bromomethyl)cyclopropane.

G cluster_start 1-(Bromomethyl)-1-chlorocyclopropane cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway (Rearrangement) Start C₃H₄Cl(CH₂Br) SN2_Conditions Strong Nucleophile (Nu⁻) Polar Aprotic Solvent Start->SN2_Conditions Favored Conditions SN1_Conditions Weak Nucleophile Polar Protic Solvent Start->SN1_Conditions Disfavored Conditions SN2_Product Desired Product C₃H₄Cl(CH₂Nu) SN2_Conditions->SN2_Product Direct Substitution Carbocation Unstable Primary Carbocation Intermediate [C₃H₄Cl(CH₂)]⁺ SN1_Conditions->Carbocation Rate-Limiting Step Rearrangement Cloke-Wilson Rearrangement Carbocation->Rearrangement Rearranged_Products Mixture of Products (Cyclobutyl, Homoallyl) Rearrangement->Rearranged_Products

Caption: Competing Sₙ2 and Sₙ1 pathways for 1-(Bromomethyl)-1-chlorocyclopropane.

General Protocol for Nucleophilic Substitution (Sₙ2)

This protocol provides a self-validating framework for reacting 1-(Bromomethyl)-1-chlorocyclopropane with a nucleophile while minimizing rearrangement byproducts.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a suitable reaction vessel, dissolve or suspend the chosen nucleophile (e.g., sodium azide, potassium cyanide, a deprotonated amine) (1.0-1.2 eq) in a polar aprotic solvent like DMF or DMSO. If the nucleophile is generated in situ with a base, ensure the base is strong enough to deprotonate the nucleophile but not so strong as to promote elimination.

  • Substrate Addition: Cool the nucleophile solution to 0°C or room temperature, depending on the nucleophile's reactivity. Add 1-(Bromomethyl)-1-chlorocyclopropane (1.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-50°C). The progress should be monitored by TLC or GC-MS to check for the consumption of the starting material and the formation of a single major product. The absence of multiple new spots is a key indicator that rearrangement is being avoided.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the product via column chromatography or distillation. The purity and structure should be confirmed by NMR and MS analysis.

Part 3: Applications in Drug Discovery and Organic Synthesis

The primary application of 1-(Bromomethyl)-1-chlorocyclopropane is as a specialized electrophilic building block for introducing the 1-chloro-cyclopropylmethyl moiety into target molecules. This group is of significant interest to medicinal chemists for several reasons:

  • Metabolic Blocking: The quaternary, chlorine-bearing carbon is sterically hindered and electronically deactivated, making it a potential site for blocking metabolic oxidation.

  • Conformational Constraint: The rigid cyclopropane ring can lock a substituent into a specific orientation, which can be crucial for optimizing interactions with a biological target.

  • Modulation of Physicochemical Properties: The introduction of the chloro-cyclopropylmethyl group can fine-tune properties like lipophilicity (pKa) and polarity, impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This workflow outlines the use of 1-(Bromomethyl)-1-chlorocyclopropane in the N-alkylation of a heterocyclic amine, a common transformation in pharmaceutical synthesis[1].

G A Heterocyclic Amine (R-NH₂) + Base (e.g., NaH, K₂CO₃) B Deprotonation to form Nucleophilic Amide (R-NH⁻) A->B Step 1 D SN2 Reaction in Polar Aprotic Solvent (DMF) B->D Step 2a C 1-(Bromomethyl)-1-chlorocyclopropane (Electrophile) C->D Step 2b E N-Alkylated Product (R-NH-CH₂-C₃H₄Cl) D->E Step 3 F Purification (Chromatography) E->F Step 4 G Structural Verification (NMR, MS) F->G Step 5

Caption: Workflow for N-alkylation using 1-(Bromomethyl)-1-chlorocyclopropane.

Conclusion

1-(Bromomethyl)-1-chlorocyclopropane represents a highly specialized yet potentially valuable synthetic intermediate. While direct experimental data remains scarce, a thorough understanding of the principles governing the reactivity of cyclopropylmethyl halides allows for a robust and predictive framework for its use. The key to unlocking its potential lies in carefully controlled reaction conditions that favor Sₙ2 pathways, thereby preserving the integrity of the strained cyclopropane ring. For medicinal chemists, this reagent offers a novel tool to introduce a metabolically robust and conformationally constrained pharmacophore. As synthetic methodologies continue to advance, the application of such unique building blocks will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

  • Wu, H., & Hynes, J., Jr. (2010).
  • PubChemLite. (n.d.). 1-(bromomethyl)-1-chlorocyclopropane (C4H6BrCl). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (Bromomethyl)cyclopropane: A Versatile Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopropane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • PharmaCompass. (n.d.). (Bromomethyl)cyclopropane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-1-chloro-2-methylcyclopropane. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalytic Cloke-Wilson Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • NIST. (n.d.). Cyclopropane, (bromomethyl)-. Retrieved from [Link]

  • PMC. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Organic Process Research & Development. (2014). Application of Cyclopropane in Drug Discovery. 18(11), 1527-1534.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

Sources

Exploratory

Ring strain analysis of 1-(Bromomethyl)-1-chlorocyclopropane

An In-depth Technical Guide to the Ring Strain Analysis of 1-(Bromomethyl)-1-chlorocyclopropane Authored for Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring, a cornerstone of sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Ring Strain Analysis of 1-(Bromomethyl)-1-chlorocyclopropane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a cornerstone of synthetic and medicinal chemistry, imparts unique conformational rigidity and reactivity to molecules, largely governed by its inherent ring strain. This guide provides a comprehensive technical analysis of the ring strain in 1-(Bromomethyl)-1-chlorocyclopropane, a geminally substituted derivative where steric and electronic effects converge to modulate the foundational strain of the parent carbocycle. We explore the theoretical underpinnings of cyclopropane strain, detail methodologies for its quantification—both experimental and computational—and present predicted analytical data. This document serves as a self-validating framework for researchers aiming to understand and exploit the nuanced properties of substituted cyclopropanes in complex molecule design and drug development.

The Foundational Principles of Cyclopropane Ring Strain

The cyclopropane molecule is the paradigm of ring strain, a concept first quantitatively approached by Adolf von Baeyer in 1885. His theory, while foundational, made the simplifying assumption of planar rings. Modern analysis identifies two primary contributors to the substantial strain energy of cyclopropane, estimated to be approximately 27.5 kcal/mol.

  • Angle Strain : The sp³ hybridized carbon atoms in an alkane prefer a tetrahedral bond angle of 109.5°. The rigid, triangular geometry of cyclopropane forces the internal C-C-C bond angles to a severe 60°. This deviation leads to inefficient overlap of the hybrid orbitals, resulting in weak, outwardly curved "bent" or "banana" bonds, which is the principal source of the molecule's high strain energy. This concept is well-described by the Coulson-Moffitt bonding model.

  • Torsional Strain : Due to the ring's planarity, the hydrogen atoms on adjacent carbon atoms are locked in a fully eclipsed conformation. This arrangement introduces repulsive steric interactions, further destabilizing the molecule. Unlike larger, more flexible cycloalkanes, cyclopropane cannot pucker to alleviate this torsional strain.

An alternative, complementary description is the Walsh model, which treats the cyclopropane framework using a set of molecular orbitals, explaining its unique electronic properties and reactivity, which can resemble that of an alkene.

Table 1: Quantitative Data for Ring Strain in Parent Cyclopropane
ParameterValueSource(s)
Total Ring Strain Energy~27.5 kcal/mol
Ideal sp³ Bond Angle109.5°
Internal C-C-C Angle60°
Source of StrainAngle and Torsional
Heat of Formation (ΔHf°)+12.74 kcal/mol
Heat of Combustion (ΔHc°)-499.85 kcal/mol

Influence of Geminal Substitution: The Case of 1-(Bromomethyl)-1-chlorocyclopropane

The introduction of substituents onto the cyclopropane ring significantly perturbs its geometry and strain energy. In 1-(Bromomethyl)-1-chlorocyclopropane, the geminal substitution at a single carbon atom introduces a combination of electronic and steric effects.

  • Electronic Effects : The electronegative chlorine atom withdraws electron density from the ring through an inductive effect. This can alter the hybridization and lengths of the ring's C-C bonds. Studies on other halogenated cyclopropanes suggest that electronegative substituents can increase the configurational stability of adjacent radical centers.

  • Steric Effects : The presence of two substituents on the same carbon, particularly the relatively bulky bromomethyl group, introduces steric strain. This strain can arise from interactions between the substituents and the adjacent ring protons. Computational studies on polysubstituted cyclopropanes have shown that steric crowding demonstrably increases the overall strain energy of the system.

Diagram 1: Factors Influencing Strain in the Target Molecule A 1-(Bromomethyl)-1- chlorocyclopropane B Parent Cyclopropane Ring Strain (~27.5 kcal/mol) A->B C Substituent Effects A->C F Modified Ring Strain & Reactivity B->F D Electronic Effects (Inductive Withdrawal by Cl) C->D E Steric Effects (Gauche/Eclipsing Interactions) C->E D->F E->F

Caption: Logical relationship of strain components.

Methodologies for Ring Strain Analysis

A comprehensive analysis of ring strain requires a multi-faceted approach, combining experimental thermodynamics, spectroscopy, and computational modeling.

Experimental Quantification: Combustion Calorimetry

The most direct experimental method for determining ring strain is through measurement of the enthalpy of combustion (ΔHc°). The strain energy (SE) is calculated as the difference between the experimentally determined standard enthalpy of formation (ΔHf°) and a theoretical strain-free value calculated from group increments derived from acyclic alkanes.

Table 2: Experimental Protocol: Bomb Calorimetry
StepProcedureRationale & Key Considerations
1. Sample Preparation A precisely weighed sample (~0.5-1.0 g) of purified 1-(Bromomethyl)-1-chlorocyclopropane is sealed in a glass ampoule or polyester bag.Purity is critical to prevent skewed results. The container must be fully combustible.
2. Calorimeter Setup The sample is placed in a platinum crucible within a high-pressure stainless steel "bomb". A known volume of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is sealed and pressurized with ~30 atm of pure oxygen.The water ensures that all water formed during combustion condenses to a liquid state, the standard for ΔHc°.
3. Combustion The bomb is submerged in a precisely known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is ignited electrically via a fuse wire.The temperature rise of the water jacket is the primary measurement. The system must be fully isolated to be adiabatic.
4. Data Acquisition The temperature of the water is recorded at regular intervals before, during, and after combustion until thermal equilibrium is re-established.This data is used to calculate the total heat evolved after correcting for the heat of ignition and any side reactions (e.g., nitric acid formation).
5. Calculation The heat evolved is used to calculate ΔHc°. This value, along with the known ΔHf° of CO₂, H₂O, HCl, and HBr, allows for the calculation of the sample's ΔHf° via Hess's Law. The strain energy is then derived by comparison to a strain-free model.Corrections for the formation of halogen acids are crucial and require analysis of the bomb's contents post-combustion.
Spectroscopic Characterization

Spectroscopic techniques provide indirect but invaluable information about the structural and electronic consequences of ring strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are sensitive to the electronic environment of the nuclei. The high s-character of the C-H bonds in cyclopropanes typically results in ¹H signals appearing at a higher field (lower ppm) than expected for alkanes, while the ring carbons are also significantly shielded. The chemical shifts of the carbons and protons in 1-(Bromomethyl)-1-chlorocyclopropane will be influenced by the anisotropic effects of the ring and the inductive effects of the halogens.

Infrared (IR) Spectroscopy: The strained C-C bonds and unique C-H bonds of the cyclopropane ring give rise to characteristic vibrational modes. Key absorptions include C-H stretching vibrations typically found above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes.

Table 3: Predicted Spectroscopic Data for 1-(Bromomethyl)-1-chlorocyclopropane
TechniqueNucleus/BondPredicted Chemical Shift / WavenumberRationale
¹³C NMR C1 (quaternary)60-75 ppmDeshielded by attachment to Cl and CH₂Br.
C2/C3 (CH₂)15-25 ppmTypical shielded region for cyclopropyl CH₂ groups.
CH₂Br30-40 ppmInfluenced by the adjacent bromine atom.
¹H NMR C2/C3 Protons0.5-1.5 ppmDiastereotopic protons in the shielded cyclopropyl region, split into complex multiplets.
CH₂Br Protons3.2-3.8 ppmDeshielded singlet or AB quartet depending on rotational barriers.
IR Spec. C-H Stretch3000-3100 cm⁻¹Characteristic of C-H bonds on a cyclopropane ring.
CH₂ Scissoring~1450 cm⁻¹Typical CH₂ deformation.
Ring Deformation~1020 cm⁻¹"Breathing" mode characteristic of the cyclopropane skeleton.
Computational Chemistry

In the absence of direct experimental data, computational methods like Density Functional Theory (DFT) are powerful predictive tools. They can be used to determine optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and, crucially, to calculate the strain energy.

A common and reliable method for calculating strain energy is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, which allows for a high degree of error cancellation in the computed energies. The enthalpy of the reaction, calculated in silico, directly corresponds to the strain energy of the molecule relative to its strain-free components.

Diagram 2: Integrated Workflow for Ring Strain Analysis cluster_0 Synthesis & Purification cluster_1 Analysis cluster_2 Data Integration & Conclusion A Propose Synthetic Route B Execute Synthesis A->B C Purify Compound (e.g., Distillation, Chromatography) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Thermodynamic Analysis (Combustion Calorimetry) C->E F Computational Modeling (DFT, Homodesmotic Reactions) C->F Provides structure for input G Compare Experimental & Computational Data D->G E->G F->G H Quantify Total Ring Strain G->H I Correlate Strain with Observed Reactivity H->I

Caption: A self-validating workflow for analysis.

Table 4: Protocol for Computational Analysis (DFT)
StepProcedureRationale & Software Example
1. Structure Input Build the 3D structure of 1-(Bromomethyl)-1-chlorocyclopropane.Software: Avogadro, GaussView.
2. Geometry Optimization Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).This finds the lowest energy conformation of the molecule, providing accurate bond lengths and angles. Software: Gaussian, ORCA.
3. Frequency Calculation Perform a vibrational frequency calculation on the optimized geometry.This confirms the structure is a true energy minimum (no imaginary frequencies) and generates a theoretical IR spectrum for comparison with experimental data.
4. Homodesmotic Reaction Design a balanced homodesmotic reaction. For example: 1-(BrMe)-1-(Cl)-cPr + 2 CH₄ → CH₃CH₃ + CH₃CH₂Br + CH₃Cl + cPr.This reaction conserves bond types, minimizing computational error. The strain of the target is isolated relative to the known strain of cyclopropane (cPr).
5. Energy Calculation Calculate the single-point electronic energy for all species in the reaction at a high level of theory.The enthalpy of the reaction (ΔH_rxn) is calculated from the difference in the sum of product energies and the sum of reactant energies.
6. Strain Energy Derivation The strain energy of the substituted cyclopropane is the sum of the calculated ΔH_rxn and the known experimental strain energy of cyclopropane.SE(target) = ΔH_rxn + SE(cyclopropane).

Synthesis and Reactivity Implications

While a specific, optimized synthesis for 1-(Bromomethyl)-1-chlorocyclopropane is not published, a plausible route involves the cyclopropanation of an appropriate alkene. The high ring strain makes the molecule a potentially valuable synthetic intermediate. The C-C bonds are weakened and have significant p-character, making them susceptible to ring-opening reactions under various conditions (e.g., with electrophiles, acids, or transition metals). The presence of the chloromethyl and chloro- substituents provides reactive handles for subsequent nucleophilic substitution or organometallic coupling reactions, making this molecule a potentially versatile building block in drug discovery.

Diagram 3: Plausible Synthetic Pathway A 3-Bromo-1-propene C [2+1] Cycloaddition A->C B Chlorocarbene (:CHCl) Source: CHCl₃ + Base B->C D 1-(Bromomethyl)-1-chlorocyclopropane (Racemic Mixture) C->D

Caption: A potential route to the target compound.

Conclusion

The ring strain of 1-(Bromomethyl)-1-chlorocyclopropane is a complex property arising from the fundamental angle and torsional strain of the cyclopropane ring, further modulated by the steric and electronic contributions of its geminal substituents. A thorough analysis, grounded in the principles outlined in this guide, requires the integration of thermodynamic measurements, detailed spectroscopic characterization, and high-level computational modeling. This synergistic approach provides a self-validating system for understanding the molecule's energetics and predicting its reactivity. For scientists in drug development, a precise grasp of the strain in such substituted cyclopropanes is critical for designing novel molecular scaffolds with tailored conformational properties and reactivity profiles.

References

  • Baeyer, A. (1885). Ueber Polyacetylenverbindungen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2269-2281. (A historical reference for the origin of strain theory). Available at: [Link]

  • University of Michigan. (n.d.). CYCLOPROPANE RING STRAIN. Retrieved from [Link]

  • Pharmaguideline. (n.d.). POC II Unit V: Cycloalkane. Retrieved from [Link]

  • Knowles, J. B., Prosen, E. J., & Rossini, F. D. (1949). Heats of combustion and formation of cyclopropane. Journal of Research of the National Bureau of Standards, 42(3), 251. Available at: [Link]

  • Pharmaguideline. (n.d.). Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. Retrieved from [Link]

  • Pharm D Guru. (2025, November 14). 5. BAYER STRAIN THEORY. Retrieved from [Link]

  • Britannica. (2026, February 6). Strain theory. Retrieved from [Link]

  • University of Michigan. (n.d.). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • Kasyan, L. I. (2012). Structure and reactivity of the cyclopropane species. In Comprehensive Organic Synthesis II (Vol. 4, pp. 1-45). Elsevier. Available at: [Link]

  • ResearchGate. (n.d.). Proposed bonding models for cyclopropane. Retrieved from [Link]

  • Durig, J. R., & Lafferty, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3896. Available at: [Link]

  • Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • Quora. (2019, December 5). How to calculate the enthalpy of the formation of cyclopropane. Retrieved from [Link]

  • Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 23(9), 1636-1644. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Good, W. D. (1972). The enthalpies of combustion and formation of some alkyl cyclopropanes. The Journal of Chemical Thermodynamics, 4(5), 709-715. Available at: [Link]

  • Shostakovskii, V. M., et al. (1978). ¹³C NMR spectra of substituted cyclopropanes 4. 1-alkoxy-2-chloro- and 1-alkoxy-2,2-dichlorocyclopropanes. Russian Chemical Bulletin, 27(10), 2004-2007. Available at: [Link]

  • Kizin, A. N., et al. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(38), 8444-8454. Available at: [Link]

  • Active Thermochemical Tables (ATcT). (n.d.). Cyclopropane Enthalpy of Formation. Retrieved from [Link]

  • Crecely, K. M., Crecely, R. W., & Goldstein, J. H. (1970). Carbon-13 nuclear magnetic resonance spectra of monosubstituted cyclopropanes. The Journal of Physical Chemistry, 74(13), 2680-2684. Available at: [Link]

  • Homework.Study.com. (n.d.). The standard enthalpy of combustion of cyclopropane is -2091 kJ mol⁻¹ at 25 degree C. Retrieved from [Link]

  • Kusuyama, Y., & Ikeda, Y. (1977). ¹³C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 50(7), 1784-1787. Available at: [Link]

  • Scilit. (n.d.). ¹³C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Retrieved from [Link]

  • Plyler, E. K., & Humphrey, G. L. (1949). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 42(6), 567. Available at: [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). Bromocyclopropane. Organic Syntheses, 31, 19. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. Available at: [Link]

  • Slabey, V. A. (1952). Infrared Absorption and Structure of Certain Derivatives of Cyclopropane. The Journal of Organic Chemistry, 17(4), 581-586. Available at: [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. Journal of the American Chemical Society, 126(13), 4444-4452. Available at: [Link]

  • Wikipedia. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • Charette, A. B., et al. (2021). Spectroscopic Characterization of Heterohalogenic Dihalomethylzinc Carbenoids: Application to a More Efficient Chlorocyclopropanation Reaction. Organometallics, 40(24), 4030-4039. Available at: [Link]

  • Wu, W., & Schleyer, P. v. R. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2105. Available at: [Link]

  • ResearchGate. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Retrieved from [Link]

  • Purechemistry. (2023, May 15). In addition to the cyclopropane ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Padwa, A., et al. (2012). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. Beilstein Journal of Organic Chemistry, 8, 1754-1761. Available at: [Link]

Foundational

An In-depth Technical Guide on the Stability and Decomposition of 1-(Bromomethyl)-1-chlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the stability and decomposition of 1-(bromomethyl)-1-chlorocyclopropane, a unique halogenated cyclopropane d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability and decomposition of 1-(bromomethyl)-1-chlorocyclopropane, a unique halogenated cyclopropane derivative. Due to the inherent ring strain and the presence of two different leaving groups on the same exocyclic carbon, this molecule exhibits complex reactivity. Understanding its stability under various conditions is paramount for its effective use as a synthetic intermediate in pharmaceutical and materials science applications. This document delves into the mechanistic underpinnings of its decomposition pathways, offering field-proven insights and detailed experimental protocols.

Core Chemical and Physical Properties

While specific experimental data for 1-(bromomethyl)-1-chlorocyclopropane is not extensively available in public literature, its properties can be reliably predicted based on closely related analogs like (bromomethyl)cyclopropane and 1-bromo-1-chloro-2-methylcyclopropane.[1][2][3][4]

PropertyPredicted Value/InformationSource Analogy
Molecular Formula C₄H₆BrCl[2]
Molecular Weight 169.45 g/mol [3]
Appearance Colorless liquid (predicted)[1][5]
Boiling Point Estimated to be in the range of 120-140 °CBased on related structures[1]
Density Estimated to be ~1.5 g/mL at 25 °CBased on related structures[1]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., chloroform, methanol)[6]
Reactivity Highly reactive due to ring strain and two leaving groups[5][7]

Synthesis of 1-(Bromomethyl)-1-chlorocyclopropane

A plausible synthetic route to 1-(bromomethyl)-1-chlorocyclopropane would involve the dihalocarbene addition to an appropriate alkene, followed by functional group manipulation. A potential, though not explicitly documented, method could be the reaction of a suitable cyclopropane precursor with a brominating and chlorinating agent.

Experimental Protocol: Hypothetical Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place a solution of a suitable cyclopropane precursor in a dry, aprotic solvent.

  • Reagent Addition: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) and add the halogenating agents sequentially or as a mixed reagent. The choice of reagents would be critical to achieve the desired 1-bromo-1-chloro substitution pattern.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel.

Core Directive: Stability and Decomposition Analysis

The stability of 1-(bromomethyl)-1-chlorocyclopropane is dictated by the interplay of the strained cyclopropane ring and the reactivity of the carbon-halogen bonds. Decomposition can be initiated by thermal energy, light, or chemical reagents.

Thermal Stability and Decomposition

Halogenated cyclopropanes can undergo thermal decomposition through various pathways, including rearrangement to isomeric olefins or elimination of carbenes.[8] For 1-(bromomethyl)-1-chlorocyclopropane, the primary thermal decomposition pathway is expected to involve homolytic cleavage of the weakest carbon-halogen bond, which is the C-Br bond, to form a cyclopropylmethyl radical. This radical is known to undergo rapid ring-opening.[9]

Proposed Thermal Decomposition Mechanism:

G A 1-(Bromomethyl)-1-chlorocyclopropane C Homolytic Cleavage of C-Br Bond A->C Initiation B Heat (Δ) D 1-Chloro-1-(cyclopropyl)methyl Radical + Br• C->D E Rapid Ring Opening D->E Rearrangement F 4-Bromo-3-chloro-1-butene E->F

Caption: Proposed thermal decomposition pathway.

Photolytic Stability and Decomposition

Photolytic decomposition occurs when a molecule absorbs light energy, leading to the breaking of chemical bonds.[10][11] Alkyl halides are known to undergo photolysis, and 1-(bromomethyl)-1-chlorocyclopropane is expected to be sensitive to ultraviolet (UV) light. The energy from the photons can induce homolytic cleavage of the carbon-halogen bonds, generating radical intermediates similar to those in thermal decomposition.

Proposed Photolytic Decomposition Mechanism:

G A 1-(Bromomethyl)-1-chlorocyclopropane C Homolytic Cleavage of C-Br or C-Cl Bond A->C Initiation B Light (hν) D Radical Intermediates C->D E Further Reactions (e.g., Ring Opening, Dimerization) D->E F Decomposition Products E->F

Caption: General photolytic decomposition scheme.

Chemical Stability and Reactivity

The chemical stability of 1-(bromomethyl)-1-chlorocyclopropane is highly dependent on the reaction conditions. Its reactivity is dominated by nucleophilic substitution and elimination reactions, with a pronounced tendency for rearrangement, especially under conditions that favor carbocation formation.[5][7][12]

Nucleophilic Substitution (SN1 and SN2) and Elimination (E2) Pathways:

  • SN2 Pathway: Strong, non-bulky nucleophiles in polar aprotic solvents will favor a direct displacement of the better leaving group, bromide.[7]

  • SN1 Pathway: In polar protic solvents or in the presence of Lewis acids, the formation of a cyclopropylmethyl carbocation is likely. This carbocation is highly prone to rearrangement to the less strained cyclobutyl and homoallyl cations, leading to a mixture of products.[5][12][13]

  • E2 Pathway: Strong, sterically hindered bases can promote the elimination of HBr or HCl to form methylenecyclopropane derivatives.[14]

Reaction Pathways Diagram:

G cluster_0 Reaction Pathways A 1-(Bromomethyl)-1-chlorocyclopropane B S(N)2 (Strong Nu⁻, Polar Aprotic Solvent) A->B D S(N)1 (Weak Nu⁻, Polar Protic Solvent) A->D I E2 (Strong, Bulky Base) A->I C Direct Substitution Product B->C E Cyclopropylmethyl Cation D->E F Rearrangement E->F G Cyclobutyl & Homoallyl Cations F->G H Mixture of Rearranged Products G->H J Elimination Product I->J

Caption: Competing reaction pathways.

Expected Products from Reactions with Various Reagents:

Reagent/ConditionPredominant MechanismExpected Major Product(s)
NaCN in DMSOSN21-Chloro-1-(cyanomethyl)cyclopropane
H₂O, heatSN1Mixture of 1-chloro-1-(hydroxymethyl)cyclopropane, cyclobutanol derivatives, and but-3-en-1-ol derivatives[12]
t-BuOK in t-BuOHE21-Chloro-1-methylenecyclopropane
AgNO₃ in EtOHSN1 with Lewis Acid catalysisMixture of rearranged ether and alcohol products

Experimental Protocols

Protocol for a Representative Nucleophilic Substitution Reaction

This protocol describes a typical SN2 reaction using sodium cyanide as the nucleophile.

  • Reaction Setup: To a solution of 1-(bromomethyl)-1-chlorocyclopropane (1.0 equivalent) in dry dimethyl sulfoxide (DMSO) in a round-bottom flask under a nitrogen atmosphere, add sodium cyanide (1.2 equivalents).

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by GC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Workup: Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.

Protocol for Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study thermal stability.[15][16][17]

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of 1-(bromomethyl)-1-chlorocyclopropane into a TGA/DSC pan.

  • Instrument Setup: Place the sample pan in the TGA/DSC instrument.

  • Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow).

  • Data Analysis: Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to determine the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

Safe Handling and Storage

Given its predicted properties and the nature of related compounds, 1-(bromomethyl)-1-chlorocyclopropane should be handled with care.[18][19][20]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. Store separately from strong oxidizing agents and strong bases.[18][20]

  • Decomposition Hazards: Be aware of the potential for thermal and photolytic decomposition. Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen halides.[18][19]

Conclusion

1-(Bromomethyl)-1-chlorocyclopropane is a structurally intriguing molecule with significant potential as a synthetic building block. However, its utility is intrinsically linked to a thorough understanding of its stability and decomposition pathways. The high ring strain of the cyclopropane ring, coupled with the presence of two different halogen atoms on the exocyclic carbon, results in a complex reactivity profile. This guide has provided a detailed analysis of its predicted stability under thermal and photolytic conditions, as well as its chemical reactivity towards various reagents. The proposed mechanisms, rooted in the established chemistry of related cyclopropane derivatives, offer a framework for predicting and controlling the outcomes of reactions involving this compound. The experimental protocols provided serve as a starting point for further investigation into the fascinating chemistry of this unique molecule. For researchers and drug development professionals, a firm grasp of these principles is essential for harnessing the synthetic potential of 1-(bromomethyl)-1-chlorocyclopropane while ensuring safe and efficient laboratory practices.

References

  • Why is cyclopropylmethyl radical opening so fast? - Chemistry Stack Exchange. (2018, February 1). Chemistry Stack Exchange. [Link]

  • Barlow, M. G., Haszeldine, R. N., & Kershaw, M. J. (1975). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 20, 2105-2109. [Link]

  • Shimizu, N., & Nishida, S. (1984). relative unimportance of cyclopropylmethyl-to-3-butenyl rearrangement in cycloaddition reactions proceeding via allylically stabilized diradicals. The Journal of Organic Chemistry, 49(1), 149-151. [Link]

  • Vohs, J. K., & Barteau, M. A. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). Journal of the American Chemical Society, 129(15), 4768-4774. [Link]

  • Shimizu, N., & Nishida, S. (1984). relative unimportance of cyclopropylmethyl-to-3-butenyl rearrangement in cycloa. The Journal of Organic Chemistry, 49(1), 149-151. [Link]

  • DeCosta, D. L., & Pincock, J. A. (1992). The design of radical clocks to probe the reactivity of the intermediates in arylmethyl ester photochemistry. Canadian Journal of Chemistry, 70(1), 109-118. [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). bromocyclopropane. Organic Syntheses, 31, 19. [Link]

  • Wikipedia contributors. (2023, December 29). Bromocyclopropane. In Wikipedia, The Free Encyclopedia. [Link]

  • Saeki, M., & Tachikawa, E. (1978). Unimolecular decomposition of [80Br]bromocyclopropane formed by reaction of recoil bromine atoms with cyclopropane or with bromocyclopropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 2118-2126. [Link]

  • Ghorai, M. K., & Kumar, A. (2016). Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters, 18(24), 6328-6331. [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2016).
  • Huang, X., & Liu, X. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239-251. [Link]

  • Dehydrohalogenation of 1-chloro-... [FREE SOLUTION]. (n.d.). Vaia. [Link]

  • Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? (2020, June 16). Chemistry Stack Exchange. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • Jończyk, A., Kmiotek-Skarżuńska, I., & Zdrojewski, T. (1998). Reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with some carbanions: a simple synthesis of 1,2-disubstituted methylenecyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, (2), 339-342. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). Fisher Scientific. [Link]

  • What is photolytic decomposition? (2026, February 6). Infinity Learn. [Link]

  • 1-(bromomethyl)-1-chlorocyclopropane (C4H6BrCl). (n.d.). PubChemLite. [Link]

  • Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Reyes, E., Uria, U., Prieto, L., Carrillo, L., & Vicario, J. L. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 60(53), 7288-7298. [Link]

  • 1-Bromo-1-chloro-2-methylcyclopropane. (n.d.). PubChem. [Link]

  • Szeimies, G., & Szeimies-Seebach, U. (1978). Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Intermediates in the Synthesis of [1.1.1]Propellane. The Journal of Organic Chemistry, 43(15), 3045-3046. [Link]

  • (Bromomethyl)cyclopropane. (n.d.). PharmaCompass. [Link]

  • Al-Hamdany, R., & Al-Jubori, H. H. (2012). Kinetics of the thermal gas phase decomposition of methylcyclopropanecarboxylate using static method. National Journal of Chemistry, 45, 1-13. [Link]

  • Give 5 examples of Photolytic Decomposition Reaction. (2024, April 28). Brainly.in. [Link]

  • (Bromomethyl)cyclopropane. (n.d.). PubChem. [Link]

  • Weiser, J. R., & Griffiths, D. J. (2004). Thermal Decomposition Kinetics of HMX. OSTI.GOV. [Link]

  • Matyjaszczyk, M. S., & Szymańska, E. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(23), 7179. [Link]

  • Behrens, R. (1990). thermal decomposition of hmx: low temperature reaction kinetics and their use for assessing. OSTI.GOV. [Link]

Sources

Exploratory

The Rational Handling and Storage of Halogenated Cyclopropanes: A Technical Guide for Drug Development

The Paradox of Strain and Stability Halogenated cyclopropanes represent a fascinating structural paradox in synthetic organic chemistry. On one hand, the three-membered carbon ring exhibits severe Baeyer angle strain.

Author: BenchChem Technical Support Team. Date: March 2026

The Paradox of Strain and Stability

Halogenated cyclopropanes represent a fascinating structural paradox in synthetic organic chemistry. On one hand, the three-membered carbon ring exhibits severe Baeyer angle strain. The internal bond angles are compressed to 60°—a massive 49.5° deviation from the ideal sp³ tetrahedral angle of 109.5°—resulting in approximately 34 kcal/mol of inherent thermodynamic ring strain [[1]]() . On the other hand, specific derivatives—particularly gem-dihalocyclopropanes and fluorinated cyclopropanes—display astonishing kinetic stability under a variety of reaction conditions 2.

This unique balance of reactivity and stability has made them highly prized pharmacophores in modern drug discovery. The cyclopropane ring provides rigid conformational restriction, while the carbon-halogen bonds (especially C–F) dramatically enhance metabolic stability, lipophilicity, and cell permeability 3. However, effectively leveraging these compounds requires a deep mechanistic understanding of their degradation pathways to ensure safe handling, isolation, and long-term storage.

Comparative Stability Metrics

The stability of a halogenated cyclopropane is entirely dependent on the identity of the halogen. Fluorine atoms stabilize the ring via strong C–F bonds and by slowing down radical inversion, whereas heavier halogens (chlorine and bromine) introduce significant vulnerabilities to electrocyclic ring-opening and metal-halogen exchange 45.

Table 1: Quantitative Stability and Reactivity Profiles of Halogenated Cyclopropanes

Halogen SubstituentAvg. C–X Bond Energy (kcal/mol)Kinetic Stability ProfilePrimary Degradation Pathway
Fluorine (gem-difluoro)~115Exceptionally HighLewis acid-catalyzed ionization / ring collapse 3
Chlorine (gem-dichloro)~79ModerateDehydrochlorination via strong bases
Bromine (gem-dibromo)~67Low to ModerateThermal electrocyclic ring-opening, metal-halogen exchange 5

Mechanistic Handling Precautions

To prevent unintended degradation, researchers must control the chemical and physical environment of these strained systems. The causality behind these precautions is rooted in the thermodynamics of the three-membered ring.

  • Thermal Control: The thermal electrocyclic ring opening of cyclopropanes is a symmetry-allowed process. For heavily brominated cyclopropanes, elevated temperatures (>100 °C) provide the activation energy required to break the weakened C–C bonds, driving rearrangement into allylic halides or halogenated 1,3-butadienes [[5]]().

  • Chemical Incompatibilities:

    • Strong Bases: Exposure to strong bases (e.g., NaOH in ethanol) induces rapid dehydrohalogenation. For instance, 1,1,2-tribromocyclopropanes will quantitatively ring-open to form acetylenic acetals or ketals 5.

    • Lewis Acids: While fluorinated cyclopropanes tolerate aqueous acids, halogens, and nitrating mixtures, they are highly unstable toward strong Lewis acids like AlCl₃. Lewis acids coordinate to the halogen, promoting ionization and subsequent catastrophic ring collapse 3.

    • Lithiation/Reducing Agents: Reagents such as methyllithium (MeLi) or tributyltin hydride (Bu₃SnH) initiate metal-halogen exchange, leading to rapid debromination or the formation of highly reactive cyclopropene intermediates 5.

ReactivityPathways HC Halogenated Cyclopropanes FC Fluorinated (e.g., gem-difluoro) HC->FC BC Chlorinated / Brominated (e.g., gem-dichloro) HC->BC Stable High Kinetic Stability (Drug Pharmacophores) FC->Stable Lewis Lewis Acids (e.g., AlCl3) FC->Lewis Unstable towards Unstable Susceptible to Ring-Opening BC->Unstable Base Strong Bases / Nucleophiles Unstable->Base Thermal Thermal Stress (>100°C) Unstable->Thermal Unstable->Lewis Deg1 Dehydrohalogenation (Acetylenes / Dienes) Base->Deg1 Deg2 Electrocyclic Ring Opening Thermal->Deg2 Deg3 Ionization & Ring Collapse Lewis->Deg3

Mechanistic pathways of halogenated cyclopropane stability and degradation.

Storage Protocols

Proper storage mitigates the risk of spontaneous degradation. While some advanced fluorinated building blocks (like diarylfluoromethylsulfonium salts) are bench-stable, the isolated cyclopropanes require rigorous conditions:

  • Temperature: Reactive intermediates, such as fluorocyclopropylidenes, exhibit only moderate stability at room temperature. They must be stored in a freezer at −20 °C, where they can remain stable for several months without noticeable decomposition 6.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis or oxidative degradation.

  • Containment: Use amber borosilicate glass vials. Photochemical radical generation can cause C–X bond homolysis; blocking UV light prevents radical inversion and subsequent degradation 4.

Experimental Workflows (Self-Validating Systems)

To ensure high-fidelity results, experimental protocols must integrate causality and self-validation. Below are two critical workflows for synthesizing and isolating these sensitive compounds.

Protocol 1: Safe Synthesis of gem-Difluorocyclopropanes via Carbene Transfer

Traditional difluorocarbene generation relies on halodifluoromethanes and strong bases, which often results in low yields due to the base attacking the carbene or the product 7. This protocol utilizes sodium bromodifluoroacetate, which decomposes at lower temperatures, preserving the kinetic stability of the product.

  • Setup: Charge a flame-dried Schlenk flask with the target alkene (1.0 equiv) and diglyme (solvent) under an Argon atmosphere.

  • Reagent Addition: Add sodium bromodifluoroacetate (2.0 equiv). Causality: This reagent is bench-stable at room temperature but smoothly decomposes to difluorocarbene upon mild heating, avoiding the need for harsh bases7.

  • Thermal Activation: Heat the mixture gradually to 120 °C for 2 hours.

  • In-Process Validation: Withdraw a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan. The disappearance of the –CF₂Br precursor signal and the appearance of the characteristic upfield gem-difluoro multiplets (typically -130 to -150 ppm) validates complete carbene transfer.

Protocol 2: Quenching and Isolation of Halogenated Cyclopropanes

Improper workup is the leading cause of ring-opening in halogenated cyclopropanes.

  • Thermal Quench: Cool the reaction mixture to 0–4 °C using an ice bath before adding any aqueous reagents. Causality: Quenching exothermic reactions at room temperature can cause localized thermal spikes, triggering electrocyclic ring opening.

  • pH-Controlled Extraction: Add cold, pH 7.0 phosphate buffer to quench. Extract with a non-polar solvent (e.g., pentane or MTBE). Avoid highly basic aqueous washes (like saturated Na₂CO₃) if working with brominated derivatives to prevent dehydrohalogenation 5.

  • Mild Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter through a fritted funnel.

  • Low-Temperature Concentration: Remove the solvent under reduced pressure (rotary evaporator) with the water bath set strictly below 25 °C.

  • Structural Validation: Validate structural integrity via ¹H NMR. Compare the cyclopropyl multiplet integration (1.0–2.5 ppm) against expected values to ensure no ring-opened alkene byproducts (5.0–6.5 ppm) have formed during concentration.

Workflow Step1 1. Carbene Transfer Reaction (Controlled Temp) Step2 2. Cold Buffer Quench (pH 7.0, 0-4°C) Step1->Step2 Step3 3. Phase Separation (Avoid Emulsions) Step2->Step3 Step4 4. Mild Drying (Anhydrous Na2SO4) Step3->Step4 Step5 5. Low-Temp Concentration (Rotovap < 25°C) Step4->Step5 Step6 6. Long-term Storage (-20°C, Amber Vial, Argon) Step5->Step6

Self-validating workflow for the isolation and storage of cyclopropanes.

References

  • Pons, A., et al. "Synthesis and Applications of Fluorocyclopropanes.
  • Wikipedia Contributors. "Cyclopropane." Wikipedia.
  • Anil, G., et al. "Recent advances in the syntheses, transformations and applications of 1,1-dihalocyclopropanes." PubMed.
  • "Synthetic Access to Fluorocyclopropylidenes.
  • "Product Class 2: Fluorocyclopropanes." Thieme E-Books.
  • "Preparation and Chemical Properties of Cyclopropane and Cyclobutane." CUTM.
  • "The preparation and properties of 1,1-difluorocyclopropane deriv
  • "A study of ring-opening reactions of some di- and trihalogenated cyclopropanes.

Sources

Foundational

A Technical Guide to the Reactivity of Cyclopropylmethyl Halides in Organic Synthesis

Introduction: The Unique Energetics of a Strained Ring In the landscape of organic synthesis, cyclopropylmethyl halides (CPMHs) represent a class of reagents whose utility is defined by a fascinating and complex reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Energetics of a Strained Ring

In the landscape of organic synthesis, cyclopropylmethyl halides (CPMHs) represent a class of reagents whose utility is defined by a fascinating and complex reactivity profile. Comprising a three-membered cyclopropyl ring attached to a halomethyl group (e.g., -CH₂Br), these compounds are characterized by significant ring strain.[1] This inherent strain, a consequence of compressed C-C-C bond angles deviating from the ideal 109.5°, imbues the molecule with unique electronic properties.[1] The C-C bonds of the cyclopropane ring possess a high degree of p-character, allowing them to interact with adjacent reaction centers in a manner akin to a π-system. This "neighboring group participation" is the cornerstone of their reactivity, enabling reaction pathways and product outcomes that are not observed with simple primary alkyl halides.[2][3] This guide provides an in-depth exploration of the mechanistic principles governing CPMH reactivity and offers practical strategies for controlling reaction outcomes in a laboratory setting. For researchers and drug development professionals, mastering the chemistry of these building blocks opens avenues for the stereocontrolled synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]

The Mechanistic Dichotomy: A Tale of Two Pathways

The synthetic utility of cyclopropylmethyl halides hinges on the selective navigation of two competing reaction pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2). The choice between these pathways is the primary determinant of the product's structural integrity.

The SN1 Pathway: Carbocation Formation and Inevitable Rearrangement

Under conditions that favor carbocation formation, such as in polar protic solvents (e.g., ethanol, water) with weakly basic nucleophiles, cyclopropylmethyl halides undergo SN1 reactions.[4] The departure of the halide leaving group initiates the formation of a primary cyclopropylmethyl carbocation. This cation, however, is not a simple, localized species. It is remarkably stabilized by the adjacent cyclopropyl ring.[4]

The σ-bonds of the cyclopropane ring overlap with the vacant p-orbital of the carbocationic center, a stabilizing interaction sometimes referred to as "dancing resonance."[4] This delocalization of positive charge results in a non-classical carbocation that exists as a rapid equilibrium between the cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) cationic forms.[2][4] Nucleophilic attack can then occur at any of these positions, invariably leading to a mixture of rearranged products.[2][4] For example, the solvolysis of cyclopropylmethylamine with aqueous acid yielded 48% cyclopropylmethyl alcohol, 47% cyclobutanol, and 5% homoallyl alcohol, vividly illustrating this product distribution.[2]

This propensity for rearrangement is a characteristic feature of cationic processes involving this system.[5][6] The formation of these equilibrating intermediates makes the SN1 pathway synthetically challenging when the preservation of the cyclopropylmethyl motif is desired.[4]

Caption: SN1 reaction of a cyclopropylmethyl halide leads to an equilibrium of cationic intermediates.

The SN2 Pathway: Preserving the Cyclopropane Core

To prevent rearrangement and obtain the desired cyclopropylmethyl-substituted product, reaction conditions must be carefully selected to favor the SN2 mechanism.[4] This pathway involves a single, concerted step where the nucleophile attacks the carbon bearing the leaving group, displacing the halide without the formation of a carbocation intermediate.[4][7]

Key strategies to promote the SN2 pathway include:

  • Use of Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetone are highly effective.[4] They solvate the counter-ion of the nucleophilic salt but poorly solvate the anionic nucleophile, enhancing its reactivity.

  • Employing Strong Nucleophiles: A high concentration of a strong, non-basic nucleophile is crucial for a rapid bimolecular reaction that outcompetes any competing SN1 pathway.[4] Effective nucleophiles include cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[4]

  • Choice of Leaving Group: Bromides and tosylates are excellent leaving groups that facilitate the SN2 displacement.[4]

By adhering to these principles, the cyclopropane ring can be maintained, making cyclopropylmethyl halides valuable reagents for introducing this important structural motif.[1][8]

Data Presentation: Controlling Reaction Outcomes

The following table summarizes the expected product distribution from the reaction of cyclopropylmethyl bromide under various conditions, illustrating the critical role of solvent and nucleophile in directing the reaction pathway.

Nucleophile Solvent Mechanism Major Product(s) Reference
H₂OWaterSN1Cyclopropylmethyl alcohol, Cyclobutanol, Homoallyl alcohol[2]
EtOHEthanolSN1/SolvolysisCyclopropylmethyl ether, Cyclobutyl ether, Homoallyl ether[4]
NaCNDMSOSN2Cyclopropylmethyl cyanide[4]
NaN₃DMFSN2Cyclopropylmethyl azide[4]
Aqueous HClWaterSN1Cyclopropylmethyl chloride, Cyclobutyl chloride, 4-chloro-1-butene[9][10]
Aqueous HBrWaterSN1Cyclopropylmethyl bromide, Cyclobutyl bromide, 4-bromo-1-butene[9][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SN2 reactions with cyclopropylmethyl bromide, designed to minimize rearrangement.

Protocol 1: Synthesis of Cyclopropylmethyl Cyanide

This procedure is adapted from a standard method for SN2 displacement on cyclopropylmethyl bromide.[4]

Materials:

  • Cyclopropylmethyl bromide (1.0 eq.)

  • Sodium cyanide (1.2 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, reflux condenser, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide to anhydrous DMSO.

  • Heat the mixture to approximately 60 °C with stirring to ensure the salt dissolves.

  • Add cyclopropylmethyl bromide dropwise to the heated solution.

  • Maintain the reaction mixture at 60 °C and stir for 4-6 hours. Monitor reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with water to remove residual DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product via distillation.

Caption: General workflow for the SN2 synthesis of cyclopropylmethyl derivatives.

Synthetic Applications in Drug Development

The cyclopropylmethyl motif is a valuable structural component in many biologically active compounds.[1] The ability to introduce this group selectively is therefore of significant interest to medicinal chemists. Cyclopropylmethyl bromide serves as a key building block in the synthesis of various pharmaceutical agents. For instance, it is used in the preparation of Firocoxib, a selective COX-2 inhibitor, and Prasugrel, an antiplatelet agent.[8][11] It is also a reagent in the synthesis of inhibitors for human dihydroorotate dehydrogenase, a target for autoimmune diseases.[12] These applications underscore the importance of understanding and controlling the reactivity of cyclopropylmethyl halides to enable the efficient construction of complex molecular architectures.

Conclusion

Cyclopropylmethyl halides are powerful synthetic intermediates whose reactivity is dominated by the competition between SN1 and SN2 pathways. While SN1 conditions lead to a cascade of carbocation rearrangements yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products, SN2 conditions allow for the direct and clean installation of the valuable cyclopropylmethyl group. By carefully selecting strong nucleophiles and polar aprotic solvents, synthetic chemists can suppress these rearrangements and exploit the unique properties of these strained-ring systems for the efficient synthesis of complex targets in pharmaceutical and materials science.

References

  • BenchChem. How to prevent rearrangement in cyclopropylmethyl halide reactions.

  • Clinivex. CAS 7051-34-5 | Cyclopropylmethyl Bromide Supplier.

  • lifechem pharma. Cyclopropylmethyl Bromide | INDIA | Manufacturer | 7051-34-5.

  • Wikipedia. Neighbouring group participation.

  • Otto Chemie Pvt. Ltd. Cyclopropylmethyl bromide, 97% - 7051-34-5.

  • PubMed. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110).

  • ACS Publications. Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110).

  • ACS Publications. Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society.

  • PubMed Central. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation.

  • ResearchGate. Reaction behavior of cyclopropylmethyl cations derived 1-phenylselenocyclopropylmethanols with acids.

  • MedchemExpress.com. Cyclopropylmethyl bromide | Intermediate.

  • Scribd. Neighboring Group Participation Mechanisms.

  • Shree Ganesh Remedies Limited. (Bromomethyl)cyclopropane-7051-34-5.

  • ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N.

  • e-PG Pathshala. BSc Chemistry.

  • Wiley Online Library. Structure and reactivity of the cyclopropane species.

  • PubMed Central. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals.

  • Open Library Publishing Platform. 3.1.4 – SN1 vs SN2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).

  • Google Patents. EP1109765B1 - Process for the production of cyclopropylmethyl halides.

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions.

  • Chemistry LibreTexts. 3.2: Neighboring Group Participation.

  • ACS Publications. Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling.

  • PBworks. Competititon between SN2 and SN1 Pathways - Furman Chemistry 120.

  • Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide.

  • Dalal Institute. SN2′, SNi′ and SET Mechanisms.

  • Glasp. Solvolysis - SN1 Reaction Mechanism - Stereochemistry.

  • European Patent Office. PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES - EP 1109765 B1.

  • Pearson. Give the substitution products expected from solvolysis of each compound by heating in ethanol.

Sources

Protocols & Analytical Methods

Method

Experimental procedure for reaction with nitrogen nucleophiles

An In-Depth Guide to Synthetic Reactions with Nitrogen Nucleophiles: Application Notes and Protocols Introduction: The Central Role of the Carbon-Nitrogen Bond Nitrogen-containing compounds are foundational to life and m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Synthetic Reactions with Nitrogen Nucleophiles: Application Notes and Protocols

Introduction: The Central Role of the Carbon-Nitrogen Bond

Nitrogen-containing compounds are foundational to life and medicine. They form the backbone of amino acids, nucleic acids, and alkaloids, and are overwhelmingly present in pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the construction of the carbon-nitrogen (C-N) bond is one of the most critical operations in modern organic synthesis.[3][4] Reactions involving nitrogen nucleophiles—species that donate a pair of electrons to form a new bond with a carbon atom—are the primary means of achieving this transformation.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key experimental procedures involving nitrogen nucleophiles. It moves beyond simple step-by-step instructions to explain the underlying principles, the rationale behind procedural choices, and practical insights for successful execution in a laboratory setting. We will cover fundamental concepts of nitrogen nucleophilicity and protection strategies before delving into detailed protocols for five indispensable classes of C-N bond-forming reactions: Amide Bond Formation, Reductive Amination, Buchwald-Hartwig Amination, Aza-Michael Addition, and the Gabriel Synthesis.

Part 1: Foundational Principles & General Considerations

Understanding the Reactivity of Nitrogen Nucleophiles

The efficacy of a nitrogen nucleophile is governed by several factors, including its basicity, steric profile, and the reaction environment. A fundamental understanding of these properties is crucial for reaction design and optimization.

  • Basicity vs. Nucleophilicity: While closely related, basicity (a thermodynamic property) and nucleophilicity (a kinetic property) are not interchangeable. Basicity refers to a compound's ability to accept a proton, quantified by the pKa of its conjugate acid.[5][6] Generally, a higher pKa of the conjugate acid corresponds to a more basic amine.[6] Aniline (pKa of conjugate acid ~4.6), for example, is significantly less basic than a typical alkylamine (pKa ~10-11) because its lone pair is delocalized into the aromatic ring, making it less available for protonation.[6] This delocalization also reduces its nucleophilicity.

  • Steric Hindrance: Bulky substituents around the nitrogen atom can impede its approach to an electrophilic center, reducing the reaction rate. For instance, di-tert-butylamine is a very poor nucleophile despite being reasonably basic, due to the extreme steric bulk of the t-butyl groups.

  • Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are often preferred as they can solvate the cation but do not strongly hydrogen-bond with the nitrogen nucleophile, leaving its lone pair more available to react.

Nitrogen Nucleophile Structure Approximate pKa of Conjugate Acid Notes
AmmoniaNH₃9.2Used in reductive aminations to form primary amines.[7]
Primary Alkylamine (e.g., Butylamine)R-NH₂10.6A common, strong nucleophile. Prone to over-alkylation.[8]
Secondary Alkylamine (e.g., Diethylamine)R₂-NH11.0Generally more nucleophilic than primary amines.
AnilinePh-NH₂4.6A weaker nucleophile due to resonance delocalization.[6]
ImidazoleC₃H₄N₂7.0A common heterocyclic nucleophile.[6][9]
Phthalimide AnionC₈H₄O₂N⁻(pKa of N-H is ~8.3)Used as an ammonia surrogate in the Gabriel synthesis.[10]
AmideR-C(O)NH₂(pKa of N-H is ~17)Generally not nucleophilic at nitrogen; the oxygen is more nucleophilic.

Table 1: Properties of Common Nitrogen Nucleophiles.

The Strategic Use of Amine Protecting Groups

Amines are both basic and nucleophilic, a reactivity profile that can interfere with desired transformations elsewhere in a molecule.[11][12] To prevent unwanted side reactions, the amine is often temporarily "masked" with a protecting group.[13][14] A good protecting group should be easy to install and remove in high yield, and stable to the conditions of subsequent reactions.[14]

  • Boc (tert-Butoxycarbonyl): One of the most common amine protecting groups.[13][15] It is installed using Boc-anhydride ((Boc)₂O) and is stable to basic and nucleophilic conditions but is readily removed with strong acid, such as trifluoroacetic acid (TFA).[11][15]

  • Cbz (Carboxybenzyl): Also known as the Z-group, it is stable under acidic and basic conditions.[11] It is typically removed by catalytic hydrogenation (H₂ over Pd/C).[11]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved under mild basic conditions, often using piperidine.[12][14]

The ability to remove one protecting group in the presence of another (e.g., removing a Boc group with acid while a Cbz group remains intact) is known as orthogonal protection and is a powerful strategy in complex multi-step synthesis.[12]

G cluster_0 Orthogonal Protection Strategy Molecule Molecule with -NH-Boc and -NH-Cbz Acid Treat with Acid (e.g., TFA) Molecule->Acid Selective Boc Removal Hydrogenation Treat with H₂/Pd-C (Hydrogenation) Molecule->Hydrogenation Selective Cbz Removal Result_Acid Molecule with -NH₂ and -NH-Cbz Acid->Result_Acid Result_H2 Molecule with -NH-Boc and -NH₂ Hydrogenation->Result_H2

Caption: Orthogonal deprotection of Boc and Cbz groups.

Safety First: Handling Nitrogen-Containing Reagents

Many amines and their derivatives are hazardous. They can be corrosive, toxic, and often have pungent, unpleasant odors.[16][17] Aromatic amines, in particular, should be handled with extreme care as many are known or suspected carcinogens and can be readily absorbed through the skin.[18]

Core Safety Protocols:

  • Risk Assessment: Always consult the Safety Data Sheet (SDS) for every reagent before beginning work.[19]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[16][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often suitable, but check compatibility).[19][20]

  • Storage: Store amines in a cool, well-ventilated area away from strong acids and oxidizing agents.[19][20]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations to prevent environmental contamination.[19]

Part 2: Key Synthetic Protocols

This section details the experimental procedures for five cornerstone reactions involving nitrogen nucleophiles. Each protocol is a self-validating system, grounded in established chemical principles.

Protocol: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is arguably the most frequently used reaction in drug discovery and medicinal chemistry.[21][22] While a carboxylic acid and an amine do not react directly under mild conditions, the reaction can be mediated by a "coupling reagent" that activates the carboxylic acid. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activator and Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions like racemization.[22]

Reaction Principle: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. The HOBt additive can trap the activated intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.

G cluster_0 Amide Coupling Mechanism Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC->Intermediate Amine R'-NH₂ (Amine) Product R-C(O)NH-R' (Amide) Amine->Product Intermediate->Product + Byproduct EDU (Byproduct) Product->Byproduct &

Caption: Simplified workflow for EDC-mediated amide coupling.

Detailed Experimental Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and dissolve it in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂, ~0.1-0.5 M).

  • Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid or 1M HCl) to remove excess base and EDC byproducts, followed by a mild base (e.g., saturated aqueous NaHCO₃) to remove excess HOBt and unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Reductive amination is a powerful method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones.[23] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[24] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is well-suited for this transformation, as it does not readily reduce the starting carbonyl compound but efficiently reduces the protonated imine intermediate.[25][26]

Reaction Principle: The carbonyl compound and amine exist in equilibrium with a hemiaminal intermediate, which dehydrates to form an imine (from primary amines) or an enamine (from secondary amines).[24] In weakly acidic conditions, the imine is protonated to form an iminium ion, the key electrophile that is reduced by the hydride reagent.

G cluster_1 Reductive Amination Pathway Carbonyl Aldehyde/Ketone Imine Imine/Iminium Ion Intermediate Carbonyl->Imine Amine Primary/Secondary Amine Amine->Imine Product Substituted Amine Imine->Product Reducer NaBH(OAc)₃ (STAB) Reducer->Product H⁻

Caption: Key steps in a direct reductive amination.

Detailed Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[25]

  • pH Adjustment (Optional but Recommended): For less reactive pairings (e.g., ketones), the addition of a catalytic amount of acetic acid (AcOH) can accelerate iminium ion formation.[25]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions. The reaction can be mildly exothermic.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete in 1-12 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water to decompose any remaining hydride reagent.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. For basic amine products, an amine-scavenging purification step (e.g., using an SCX cartridge) can also be effective.[23]

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.[2][27] This reaction has revolutionized the synthesis of arylamines, which are key structures in many pharmaceuticals.[27] The success of the reaction is critically dependent on the choice of palladium source, phosphine ligand, and base.[27][28]

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the aryl halide, forming a Pd(II) complex; (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex; and (3) Reductive Elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[27] Bulky, electron-rich phosphine ligands are often used to facilitate these steps.[27]

Detailed Experimental Protocol:

  • Inert Atmosphere Setup: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[27]

  • Reagent Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).[27][28]

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with the inert gas three times to remove all traces of oxygen.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 eq).

  • Reaction: Heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[28]

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (an electron-deficient alkene).[29][30] This reaction is a reliable and atom-economical method for forming C-N bonds at the β-position of a carbonyl system.[30] It is often catalyzed by a base, which enhances the nucleophilicity of the amine.[29]

Reaction Principle: A base deprotonates the amine to increase its nucleophilicity, or in the case of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), it may activate the Michael acceptor. The nitrogen nucleophile then attacks the β-carbon of the α,β-unsaturated system, and the resulting enolate is protonated during work-up to give the final product.

Detailed Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (the Michael acceptor, 1.0 eq) and the nitrogen nucleophile (1.0-1.2 eq) in an appropriate solvent (e.g., anhydrous acetonitrile or THF).[29]

  • Catalyst Addition: Add the base catalyst. A non-nucleophilic organic base such as DBU (0.1-1.0 eq) is commonly used.[29]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 65 °C) as needed.[29] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and any water-soluble components.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol: Gabriel Synthesis of Primary Amines

The direct alkylation of ammonia is often a poor method for synthesizing primary amines because the product amine is itself nucleophilic and can react further, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[8] The Gabriel synthesis elegantly solves this problem by using the potassium salt of phthalimide as an ammonia surrogate.[10]

Reaction Principle: Phthalimide is deprotonated by a base (like KOH) to form the potassium phthalimide salt. The resulting phthalimide anion is a good nucleophile that attacks a primary alkyl halide in an Sₙ2 reaction.[10][31] The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure), to release the desired primary amine.[10][32]

G cluster_2 Gabriel Synthesis Workflow Phthalimide Phthalimide K_Phthalimide Potassium Phthalimide Phthalimide->K_Phthalimide Base Base (KOH) Base->K_Phthalimide N_Alkyl N-Alkylphthalimide K_Phthalimide->N_Alkyl Sₙ2 Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->N_Alkyl Amine Primary Amine (R-NH₂) N_Alkyl->Amine Cleavage Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Amine Byproduct Phthalhydrazide Amine->Byproduct +

Caption: The two main stages of the Gabriel Synthesis.

Detailed Experimental Protocol:

  • Formation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide in ethanol. Add a solution of potassium hydroxide (KOH) in ethanol dropwise until the solution is basic. Cool the solution to allow the white precipitate of potassium phthalimide to form, then collect it by filtration and dry.[31]

  • N-Alkylation: Dissolve the dried potassium phthalimide (1.0 eq) in an anhydrous polar aprotic solvent like DMF. Add the primary alkyl halide (1.0-1.1 eq). Heat the mixture (e.g., to 70-90 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cleavage (Hydrazinolysis):

    • Cool the reaction mixture to room temperature and add ethanol.

    • Add hydrazine hydrate (1.0-1.2 eq) and heat the mixture to reflux for 1-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature, and acidify with dilute HCl to precipitate any remaining phthalhydrazide and protonate the product amine.

    • Filter off the solid phthalhydrazide.

  • Isolation:

    • Make the filtrate basic with a strong base (e.g., NaOH) to deprotonate the amine salt.

    • Extract the primary amine product with an organic solvent (e.g., diethyl ether or CH₂Cl₂).

    • Dry the combined organic extracts over a suitable drying agent, filter, and carefully remove the solvent under reduced pressure to yield the primary amine.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Vankalapati, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 126-132. [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications. (2023, September 27). Chemistry Notes. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 47(37), 7100-7102. (Note: While the provided link is a ResearchGate link to a related article, the core information on Pd-NHC catalysts is widely established). [Link]

  • Sharma, U., et al. (2019). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Polycyclic Aromatic Compounds, 41(4), 754-765. [Link]

  • Funabiki, K., et al. (2014). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry, 16(5), 2534-2539. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. [Link]

  • Van der Eycken, J., et al. (2017). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2017(42), 6299-6304. [Link]

  • Protection and deprotection. (n.d.). Willingdon College, Sangli. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2014). Organic Syntheses, 91, 195-207. [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • A tandem Heck–aza-Michael addition protocol for the one-pot synthesis of isoindolines from unprotected amines. (2014). Organic & Biomolecular Chemistry, 12(45), 9094-9097. [Link]

  • Marshman, R. W. (1982). Transition Metal Assisted Carbon Nitrogen Bond Formation Reactions and Mechanisms of Formation. Literature Seminar, University of Illinois. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). C–N bond forming cross-coupling reactions: an overview. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Radical Decarboxylative Carbon–Nitrogen Bond Formation. (2023, May 22). Molecules, 28(10), 4235. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. (2023, December 6). Chemical Science, 15(2), 434-453. [Link]

  • SAFETY DATA SHEET AMINE 6. (2017, December 12). Greenbook.net. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Preparation of 1° Amines: Gabriel Synthesis. (2025, May 22). JoVE. [Link]

  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

  • Gabriel Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 194-197). Cambridge University Press. [Link]

  • Gabriel synthesis. (n.d.). Wikipedia. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Amines. (n.d.). RPS. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2016, August 23). Molecules, 21(8), 1102. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017, May 30). Organic Letters, 19(12), 3167-3170. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety, 30(6), 33-44. [Link]

  • Acid-base properties of nitrogen-containing functional groups. (2022, July 20). Chemistry LibreTexts. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). [Link]

  • Proposed mechanistic sequence for nucleophilic substitution of primary amines 1 or 5 with alkyl halides 2. (n.d.). ResearchGate. [Link]

  • Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). [Link]

  • Some Common pKa Values. (n.d.). [Link]

Sources

Application

Wurtz-Type Intramolecular Coupling of Dihalocyclopropanes: Protocols for the Synthesis of Highly Strained Carbocycles

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary The synthesis of highly strained, energy-rich carbocycles—such as cy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

The synthesis of highly strained, energy-rich carbocycles—such as cyclopropenes and bicyclo[1.1.0]butanes—has garnered intense interest in modern drug discovery due to their utility as rigid bioisosteres and covalent warheads. The Wurtz-type intramolecular coupling of dihalocyclopropanes provides a direct, albeit technically demanding, route to these scaffolds.

Unlike traditional intermolecular Wurtz reactions, which are often plagued by poor yields and complex alkane mixtures[1], the intramolecular variant is entropically driven. By carefully selecting the metal (Mg, Na, or organolithium reagents) and controlling the substrate's local concentration, chemists can force the reductive coupling of halogens to form new C–C bonds within an already strained framework[2]. This guide details the mechanistic rationale, reagent selection, and step-by-step protocols for executing these sensitive transformations.

Mechanistic Insights & Pathway Divergence

The outcome of a Wurtz-type coupling on a dihalocyclopropane depends entirely on the spatial relationship of the halogens. The reaction is initiated by a single-electron transfer (SET) or metal-halogen exchange, generating a transient radical or carbanion/carbenoid species that rapidly undergoes intramolecular cyclization or elimination[3].

Pathway A: 1,2-Dehalogenation to Cyclopropenes

When 1,2-dihalocyclopropanes are treated with magnesium turnings or methyllithium (MeLi), the initial metal-halogen exchange generates a metalated cyclopropane. The anti-periplanar arrangement of the remaining halogen allows for a rapid γ -elimination, yielding a cyclopropene. This process is highly exothermic and must be controlled at cryogenic temperatures when using organolithiums to prevent polymerization of the highly reactive cyclopropene double bond.

Pathway B: 1,3-Wurtz Coupling to Bicyclo[1.1.0]butanes

For substrates like 2-halo-1-(halomethyl)cyclopropanes, reductive cyclization using magnesium or a sodium/potassium alloy drives the formation of the central C–C bond of a bicyclo[1.1.0]butane[4]. Despite the massive enthalpic penalty of forming a fused bicyclic system with ~65 kcal/mol of ring strain, the reaction is thermodynamically propelled by the formation of highly stable metal halide salts (e.g., MgBr 2​ ) and the entropic advantage of a unimolecular ring closure over bimolecular dimerization[2].

Pathway C: Carbenoid C–H Insertion (Moore-Skattebøl Reaction)

When gem-dihalocyclopropanes (1,1-dihalides) are treated with MeLi, rapid halogen-lithium exchange occurs. α -Elimination of lithium halide generates a cyclopropylidene carbenoid. While this intermediate typically undergoes ring-opening to an allene (Doering-Moore-Skattebøl rearrangement), specific substitution patterns can force an intramolecular C–H insertion, yielding a bicyclobutane derivative[5].

G Start Dihalocyclopropane Derivatives Path1 1,2-Dihalocyclopropanes Start->Path1 Path2 2-Halo-1-(halomethyl) cyclopropanes Start->Path2 Path3 gem-Dihalocyclopropanes Start->Path3 Reagent1 Mg or MeLi (-78°C to RT) Path1->Reagent1 Reagent2 Mg or Na/K alloy (THF, Reflux) Path2->Reagent2 Reagent3 MeLi or n-BuLi (-78°C) Path3->Reagent3 Prod1 Cyclopropenes (1,2-Elimination) Reagent1->Prod1 Prod2 Bicyclo[1.1.0]butanes (1,3-Wurtz Coupling) Reagent2->Prod2 Prod3 Bicyclo[1.1.0]butanes (Carbenoid C-H Insertion) Reagent3->Prod3

Mechanistic divergence of Wurtz-type couplings based on dihalocyclopropane substitution.

Reagent Selection & Quantitative Data

Selecting the correct coupling metal and solvent system is critical. The table below summarizes the empirical data for optimizing these intramolecular couplings.

Table 1: Reagent Selection Guide for Dihalocyclopropane Coupling

Substrate TypePreferred ReagentSolventTemp (°C)Primary ProductTypical YieldCausality / Rationale
1,2-DihalocyclopropanesMeLi (1.1 eq)Et 2​ O-78 to 0Cyclopropenes60–85%MeLi provides rapid, clean halogen-metal exchange; Et 2​ O prevents solvent cleavage.
2-Halo-1-(halomethyl)...Mg turningsTHF25 to 65Bicyclo[1.1.0]butanes50–75%Mg provides a controlled SET rate. THF stabilizes the Grignard-like intermediate.
gem-DihalocyclopropanesMeLi (1.5 eq)Et 2​ O-78 to -30Allenes / Bicyclobutanes45–90%MeLi avoids nucleophilic alkylation side-reactions common with n-BuLi[5].

Experimental Protocols

Protocol A: Synthesis of Bicyclo[1.1.0]butane via 1,3-Wurtz Coupling

Self-Validating Design: This protocol utilizes high-dilution conditions and vacuum transfer to prevent the thermal degradation of the highly strained bicyclobutane product[4].

Materials Required:

  • 2-Bromo-1-(chloromethyl)cyclopropane (10.0 mmol)

  • Magnesium turnings (30.0 mmol, 3.0 eq)

  • 1,2-Dibromoethane (0.5 mmol, for Mg activation)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

Step-by-Step Methodology:

  • Preparation of the Metal Surface: Flame-dry a 250 mL three-neck Schlenk flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under an argon atmosphere. Add the Mg turnings (30.0 mmol).

  • Activation: Add 10 mL of anhydrous THF to the flask, followed by 1,2-dibromoethane (0.5 mmol). Stir at room temperature until vigorous bubbling is observed and the THF becomes slightly cloudy, indicating the removal of the passivating MgO layer.

  • High-Dilution Addition: Dilute the 2-bromo-1-(chloromethyl)cyclopropane (10.0 mmol) in 40 mL of anhydrous THF in the addition funnel.

  • Coupling Reaction: Heat the Mg suspension to a gentle reflux (approx. 65 °C). Begin adding the dihalide solution dropwise over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the electrophile, heavily favoring the unimolecular intramolecular Wurtz coupling over bimolecular dimerization[2].

  • Completion & Verification: After the addition is complete, reflux for an additional 1 hour. Monitor the disappearance of the starting material via GC-MS (taking small aliquots quenched in water/ether).

  • Isolation via Vacuum Transfer: Because bicyclo[1.1.0]butanes are highly volatile and prone to acid-catalyzed ring opening, avoid standard aqueous workup. Instead, attach the reaction flask to a vacuum transfer apparatus with a receiving flask cooled in a liquid nitrogen bath (-196 °C). Apply a static vacuum (10–20 torr) and gently warm the reaction mixture to 40 °C. The THF and the bicyclobutane product will co-distill into the receiving flask.

Protocol B: Synthesis of Cyclopropenes via 1,2-Dehalogenation

Self-Validating Design: Temperature control is strictly maintained at -78 °C to trap the metalated intermediate, preventing premature elimination and subsequent polymerization of the cyclopropene.

Materials Required:

  • 1,2-Dibromocyclopropane derivative (5.0 mmol)

  • Methyllithium (MeLi, 1.6 M in Et 2​ O, 5.5 mmol)

  • Anhydrous Diethyl Ether (Et 2​ O, 20 mL)

Step-by-Step Methodology:

  • Substrate Cooling: In a flame-dried Schlenk flask under argon, dissolve the 1,2-dibromocyclopropane (5.0 mmol) in 20 mL of anhydrous Et 2​ O. Submerge the flask in a dry ice/acetone bath (-78 °C) and stir for 15 minutes to ensure thermal equilibration.

  • Lithiation: Syringe the MeLi solution (5.5 mmol) dropwise down the cold inner wall of the flask over 15 minutes. Causality: Adding the reagent down the cold wall pre-cools the MeLi, preventing localized hot spots that could trigger premature elimination and oligomerization.

  • Elimination Phase: Stir the mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange. Then, remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour. The solution will precipitate LiBr as the elimination proceeds.

  • Quenching: At 0 °C, quench the reaction by slowly adding 5 mL of cold, degassed water.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous K 2​ CO 3​ . (Avoid MgSO 4​ or silica gel, as their slight acidity can induce ring-opening of the cyclopropene).

  • Concentration: Carefully concentrate the solvent using a Vigreux column at atmospheric pressure or slight vacuum, as cyclopropenes are highly volatile.

Workflow Step1 Preparation Dry THF & Metal (Mg/Na) in Schlenk Step2 Addition Slow dropwise addition of dihalide at 0°C to Reflux Step1->Step2 Step3 Activation Reflux or sonication to initiate coupling Step2->Step3 Step4 Isolation Vacuum transfer or fractional distillation Step3->Step4

Standard Schlenk-line workflow for the intramolecular Wurtz coupling of dihalocyclopropanes.

Troubleshooting & Safety Considerations

  • Failure to Initiate (Mg Coupling): If the magnesium does not activate, the Wurtz coupling will stall. Ensure the Mg turnings are crushed immediately prior to use to expose fresh metal, or use a catalytic amount of iodine (I 2​ ) or DIBAL-H to scour the oxide layer.

  • Polymeric Byproducts: High concentrations of the dihalide or poor temperature control during MeLi addition will result in a viscous, polymeric mass. Always adhere to high-dilution principles and strict cryogenic conditions.

  • Safety Warning: Bicyclobutanes and cyclopropenes are highly energy-dense. Distillations must be performed behind a blast shield, and temperatures should never exceed 60 °C during isolation to prevent explosive thermal decomposition[6].

References

  • The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica. Available at:[Link]

  • Wurtz Reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Bromomethyl)-1-chlorocyclopropane Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process scientists struggling with low yields, poor purity, and difficu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process scientists struggling with low yields, poor purity, and difficult purifications during the synthesis of 1-(bromomethyl)-1-chlorocyclopropane from 1-chloro-1-(hydroxymethyl)cyclopropane.

Cyclopropylmethyl halides are highly valuable pharmacophores in drug development, often utilized to enhance metabolic stability and target engagement[1]. However, their synthesis is notoriously problematic due to the inherent instability of the intermediates involved.

Mechanistic Insight: The Root Cause of Low Yield

The primary cause of low yield and complex impurity profiles in this synthesis is the cyclopropylcarbinyl rearrangement [2].

When 1-chloro-1-(hydroxymethyl)cyclopropane is subjected to standard acidic bromination conditions (e.g., aqueous HBr or unmodified PBr3​ ), the hydroxyl group is protonated and leaves as water, generating a cyclopropylcarbinyl cation. To relieve the immense ring strain (~27.5 kcal/mol), this carbocation rapidly equilibrates with the cyclobutyl cation (ring expansion) and the homoallylic cation (ring opening)[2].

Subsequent trapping by the bromide ion yields a complex mixture of the desired 1-(bromomethyl)-1-chlorocyclopropane, along with cyclobutyl bromide and 4-bromo-1-butene derivatives. Because these isomers possess nearly identical boiling points, purification by fractional distillation becomes nearly impossible, destroying the isolated yield[3][4].

Reaction Pathway Visualization

Mechanism SM 1-Chloro-1-(hydroxymethyl) cyclopropane Carbocation Cyclopropylcarbinyl Cation SM->Carbocation SN1 (Acidic) Target 1-(Bromomethyl)-1- chlorocyclopropane SM->Target SN2 (Controlled) Carbocation->Target Br- Cyclobutyl Cyclobutyl Cation Carbocation->Cyclobutyl Rearrangement Homoallyl Homoallylic Cation Carbocation->Homoallyl Rearrangement Byproduct1 Ring-Expanded Bromide Cyclobutyl->Byproduct1 Br- Byproduct2 Ring-Opened Bromide Homoallyl->Byproduct2 Br-

Reaction pathways illustrating SN2 vs. SN1 cyclopropylcarbinyl rearrangement.

Troubleshooting FAQs

Q1: Why does my reaction stall when I lower the temperature to prevent rearrangement? A: The 1-chloro substituent exerts a strong electron-withdrawing inductive effect (-I effect) and adds steric bulk. This drastically reduces the nucleophilicity of the adjacent carbon, making SN​2 displacement highly sluggish. If you lower the temperature using weak brominating agents, the activation energy for SN​2 is not met. If you heat the reaction, you inadvertently promote the SN​1 pathway, leading to the carbocation rearrangement described above.

Q2: I am using PBr3​ , but I still see 15-20% ring-expanded isomers. How can I suppress this? A: Unmodified PBr3​ generates HBr as a byproduct during the reaction, which lowers the pH and catalyzes the formation of the free carbocation. To suppress this, you must use an acid scavenger. Industrial processes highly recommend utilizing N,N-dimethylformamide (DMF) or formamide as an additive[3]. DMF reacts with PBr3​ to form a Vilsmeier-Haack-type intermediate, which acts as a mild, controlled brominating agent and neutralizes free HBr, keeping the mechanism strictly SN​2 .

Q3: What is the absolute best method for achieving >98% purity on a laboratory scale? A: For discovery chemistry where purity is paramount over atom economy, avoid direct bromination entirely. Instead, use a two-step sequence: convert the alcohol to a mesylate (using MsCl and Triethylamine), followed by a Finkelstein-type displacement using anhydrous Lithium Bromide (LiBr) in a polar aprotic solvent like acetone. This guarantees a concerted SN​2 mechanism with zero carbocation formation.

Q4: Can I use the Appel reaction ( CBr4​ / PPh3​ )? A: Yes. The Appel reaction is excellent for avoiding carbocations. However, the byproduct, triphenylphosphine oxide ( Ph3​PO ), is notoriously difficult to separate from liquid cyclopropylmethyl bromides without high-vacuum fractional distillation, which can lead to thermal degradation of the product. If you use this route, precipitate the Ph3​PO in cold pentane/hexane before distillation.

Quantitative Method Comparison

The following table summarizes the expected outcomes based on the choice of synthetic methodology.

Bromination MethodReagentsExpected YieldIsomer ByproductsScalabilityPrimary Mechanism
Aqueous Acid 48% HBr, Heat< 30%> 50%High SN​1 (Carbocation)
Direct PBr3​ PBr3​ , DCM, 0 °C40 - 50%15 - 25%HighMixed SN​1 / SN​2
Appel Reaction CBr4​ , PPh3​ , DCM75 - 85%< 2%Low (Waste issues) SN​2
Modified PBr3​ PBr3​ , DMF (Scavenger)80 - 90%< 1%Very HighModified SN​2
Mesylate Route 1. MsCl/TEA 2. LiBr85 - 95%UndetectableMediumStrict SN​2

Validated Experimental Protocols

Protocol A: The Mesylate-LiBr Route (Highest Purity for Lab Scale)

This protocol is self-validating: the complete consumption of the mesylate intermediate can be tracked via TLC before the final aqueous workup, ensuring no unreacted starting material contaminates the product.

Step 1: Mesylation

  • Charge a flame-dried flask with 1-chloro-1-(hydroxymethyl)cyclopropane (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Add Triethylamine (1.5 equiv) and cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 15 minutes.

  • Stir for 1 hour at 0 °C. Validate completion via TLC (Stain with KMnO4​ ).

  • Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep bath < 30 °C to avoid degradation).

Step 2: Bromide Displacement

  • Dissolve the crude mesylate in anhydrous Acetone (10 mL/g).

  • Add anhydrous Lithium Bromide (LiBr) (3.0 equiv). Note: LiBr is highly hygroscopic; it must be dried in a vacuum oven prior to use to ensure nucleophilicity.

  • Reflux the mixture at 60 °C for 12-16 hours.

  • Cool to room temperature. The precipitation of Lithium Mesylate (white solid) is a visual confirmation of reaction progress.

  • Filter the salts, concentrate the filtrate carefully, and partition between Diethyl Ether and water. Wash the organic layer with brine, dry, and concentrate to yield the pure 1-(bromomethyl)-1-chlorocyclopropane.

Protocol B: Modified PBr3​ with DMF (Optimized for Scale-Up)

This protocol utilizes DMF as an acid scavenger to suppress isomer formation, making it highly suitable for multi-gram to kilogram scale[3].

  • In a multi-neck reactor equipped with a mechanical stirrer and internal thermometer, charge N,N-Dimethylformamide (DMF) (approx. 1.2 mass equivalents relative to the starting material).

  • Cool the reactor to 0 °C.

  • Slowly add Phosphorus Tribromide ( PBr3​ ) (0.4 molar equiv; 1.2 equivalents of reactive Br) dropwise, maintaining the internal temperature below 5 °C. A Vilsmeier-type complex will form.

  • Cool the mixture further to -10 °C.

  • Add 1-chloro-1-(hydroxymethyl)cyclopropane (1.0 equiv) dropwise over 2 hours. Strict temperature control is mandatory to prevent exothermic carbocation formation.

  • Allow the reaction to age at 0 °C for 12 hours.

  • Quench by slowly pouring the mixture over crushed ice and saturated NaHCO3​ to neutralize all phosphorus acids.

  • Extract with a non-polar solvent (e.g., Hexanes or MTBE).

  • Perform vacuum distillation (e.g., 50-60 °C at 15 mmHg) to isolate the target compound. Expected purity is >99% with <0.5% ring-expanded byproducts[3].

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1-(Bromomethyl)-1-chlorocyclopropane

Welcome to the technical support center for 1-(Bromomethyl)-1-chlorocyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Bromomethyl)-1-chlorocyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures when using this versatile reagent. Our focus is on ensuring scientific integrity by explaining the causal relationships behind experimental choices, enabling you to develop robust and reproducible protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a reaction temperature for 1-(Bromomethyl)-1-chlorocyclopropane?

A1: The key to successfully using 1-(Bromomethyl)-1-chlorocyclopropane lies in balancing reaction rate with the suppression of unwanted side reactions. The primary reactive site for nucleophilic substitution is the bromomethyl group, as the bromide is an excellent leaving group.[1][2] However, the molecule's strained cyclopropane ring makes it susceptible to rearrangement and ring-opening, especially under conditions that favor carbocation formation.[1][3] Therefore, temperature control is critical to favor the desired SN2 pathway over competing SN1 and elimination pathways.

Q2: I am observing low or no conversion of my starting material. Is my reaction temperature too low?

A2: While it is possible that the temperature is too low, other factors should be considered first. Insufficient conversion is often due to the following:

  • Nucleophile Strength: Weak nucleophiles will require more forcing conditions, including higher temperatures.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they favor the SN2 pathway.[1]

  • Leaving Group: Although bromide is a good leaving group, for particularly challenging transformations, you might consider converting it to an iodide in situ (Finkelstein reaction) to enhance reactivity.[1]

If these factors have been optimized, a gradual increase in temperature is a reasonable next step. However, it is crucial to monitor the reaction closely for the formation of byproducts.

Q3: My reaction is producing a mixture of products, including what appear to be isomers of my target molecule. What is causing this and how can I minimize it?

A3: The formation of multiple products is a classic sign that the reaction conditions are favoring an SN1-type mechanism, which proceeds through a cyclopropylmethyl carbocation intermediate. This carbocation is highly prone to rearrangement to the less strained cyclobutyl and homoallyl cations, leading to a mixture of products.[1]

To minimize these rearrangement byproducts, you should adjust your conditions to strongly favor an SN2 pathway:

  • Lower the Reaction Temperature: This is the most critical parameter. Lower temperatures disfavor the formation of the high-energy carbocation intermediate.

  • Increase Nucleophile Concentration: A high concentration of a strong nucleophile will promote the bimolecular SN2 reaction.

  • Use a Polar Aprotic Solvent: Solvents like DMSO or DMF stabilize the SN2 transition state.[1]

Troubleshooting Guide: Temperature Optimization

This section provides a more detailed breakdown of common issues related to reaction temperature and how to address them.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Conversion Reaction temperature is too low; Insufficient activation energy for the SN2 reaction.1. Gradually increase the temperature in 5-10 °C increments, monitoring by TLC or GC/MS. 2. Increase reaction time. A lower temperature may simply require a longer reaction time to achieve full conversion. 3. Consider a stronger nucleophile or a more polar aprotic solvent to lower the activation energy barrier.[1]
Formation of Multiple Products (Rearrangement) Reaction temperature is too high, favoring an SN1 mechanism and carbocation rearrangement.1. Lower the reaction temperature. This is the most effective way to suppress the formation of the cyclopropylmethyl carbocation.[1] 2. Ensure a high concentration of a strong nucleophile. This will increase the rate of the desired SN2 reaction relative to the SN1 pathway. 3. Switch to a polar aprotic solvent (e.g., DMF, DMSO) if you are using a protic solvent.[1]
Product Decomposition or Ring-Opening The reaction temperature is too high, leading to thermal decomposition of the starting material or product. The cyclopropane ring is strained and can open under harsh conditions.[3]1. Run the reaction at a lower temperature for a longer period. Many successful substitutions can be achieved at or slightly above room temperature. 2. Work up the reaction as soon as it is complete to avoid prolonged exposure of the product to heat. 3. Consider if other reaction components (e.g., strong base) could be promoting decomposition at the current temperature. If so, a milder base or buffered conditions may be necessary.[1]
Exothermic Reaction is Difficult to Control The reaction of 1-(bromomethyl)-1-chlorocyclopropane with strong nucleophiles can be highly exothermic, leading to a rapid temperature increase and the formation of byproducts.1. Cool the reaction mixture to 0 °C or below before adding the 1-(bromomethyl)-1-chlorocyclopropane.[4] 2. Add the reagent dropwise to maintain better control over the internal temperature. 3. Ensure efficient stirring and an adequate cooling bath are in place.

Recommended Temperature Ranges for Nucleophilic Substitution

The optimal temperature for your reaction will depend on the specific nucleophile and solvent used. The following table provides general guidelines based on literature precedents for similar cyclopropylmethyl halides.[1]

Nucleophile Type Solvent Typical Temperature Range (°C) Notes
Alkoxides (e.g., NaOEt)THF, DMF0 - 70Reactions can often be started at 0 °C and allowed to warm to room temperature or gently heated.[1]
AminesDMF, DMSO60 - 100Higher temperatures are often required for less nucleophilic amines. A non-nucleophilic base is typically added.[1]
ThiolatesDMF, THF25 - 60Thiolates are generally strong nucleophiles and can often react at or near room temperature.
CyanideDMSO, DMF50 - 80Moderate heating is typically required.
AzideDMF, DMSO50 - 90Similar to cyanide, requires moderate heating.

Visualizing Reaction Pathways

The choice of reaction temperature directly influences which reaction pathway is favored. The following diagrams illustrate the competition between the desired SN2 substitution and the undesired SN1 pathway that leads to rearrangement products.

sn2_pathway reagents 1-(Bromomethyl)-1-chlorocyclopropane + Nu⁻ ts Transition State reagents->ts Low Temperature Strong Nucleophile Polar Aprotic Solvent product Desired Sₙ2 Product ts->product Inversion of Stereochemistry

Caption: Desired SN2 pathway, favored at lower temperatures.

sn1_pathway start 1-(Bromomethyl)-1-chlorocyclopropane carbocation Cyclopropylmethyl Carbocation start->carbocation High Temperature Weak Nucleophile Protic Solvent rearranged Rearranged Carbocations (Cyclobutyl, Homoallyl) carbocation->rearranged Rapid Rearrangement products Mixture of Rearranged Products rearranged->products + Nu⁻

Caption: Undesired SN1 pathway leading to rearranged products.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine[1]

  • To a solution of the amine (1.2 equivalents) in a polar aprotic solvent such as DMF or DMSO, add a non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-(Bromomethyl)-1-chlorocyclopropane (1.0 equivalent) dropwise to the stirred mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Williamson Ether Synthesis[1]

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF or THF at 0 °C, add the alcohol (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 1-(Bromomethyl)-1-chlorocyclopropane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring by TLC or GC-MS.

  • After completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Thermal Stability Considerations

While reactions are typically conducted well below decomposition temperatures, it is important to be aware of the thermal stability of 1-(Bromomethyl)-1-chlorocyclopropane. Halogenated cyclopropanes can undergo thermal decomposition at elevated temperatures, typically in the range of 170–250 °C.[5] These reactions can involve rearrangements and elimination of carbenes. However, under the typical conditions for nucleophilic substitution (0-100 °C), thermal decomposition of the cyclopropane ring itself is not a primary concern. The main thermal sensitivity relates to favoring undesired reaction pathways as detailed above.

References

  • Fields, R., Haszeldine, R. N., & Peter, D. (1977). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 165-171. [Link]

  • Skattebøl, L., & Sydnes, L. K. (1986). Chemistry of gem-Dihalocyclopropanes. XXII. Intramolecular Addition of Cyclopropylidenes to Aliphatic and Aromatic Double Bonds. Acta Chemica Scandinavica, B40, 782-790. [Link]

  • US Patent US20160355452A1. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Sydnes, L. K., Alnes, K. F. S., Pettersen, A., & Brinker, U. H. (2008). Thermal ring opening of 1,1-dibromo and 1-bromo-2-chloromethylcyclopropanes: Observation of a formal debromochlorination. ResearchGate. [Link]

  • Wang, G., Li, B., & Xu, H. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 234-255. [Link]

  • Ingold, K. U., Maillard, B., & Walton, J. C. (1981). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. Journal of the Chemical Society, Perkin Transactions 2, (8), 970-974. [Link]

  • Vaia. (n.d.). Q.36 Dehydrohalogenation of 1-chloro-.... [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eabq2577. [Link]

  • Breeden, S., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(23), 8489. [Link]

  • PubChem. (n.d.). 1-Bromo-1-chloro-2-methylcyclopropane. [Link]

  • D'Auria, M., & Racioppi, R. (2014). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate. [Link]

  • Chegg. (2020). Solved Generally, chlorocyclopropane cannot be directly.... [Link]

  • Cheméo. (n.d.). Chemical Properties of (Chloromethyl)cyclopropane (CAS 5911-08-0). [Link]

  • Durig, J. R., et al. (1999). Conformational and structural studies of chloromethylcyclopropane and bromomethylcyclopropane from temperature dependent FT-IR spectra of xenon solutions and ab initio calculations. Journal of Molecular Structure, 485-486, 501-521. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Reid, M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 8(8), 718-724. [Link]

  • Sanniyasi, E., et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 8(47), 45041-45052. [Link]

  • Chemistry LibreTexts. (2022). 8.S: Nucleophilic Substitution Reactions (Summary). [Link]

  • Pearson. (n.d.). What product is formed when 1-bromopropane reacts with each of th.... [Link]

  • Chemistry LibreTexts. (n.d.). 3.1.1 – Introduction to Nucleophiles, Electrophiles and Curved Arrows. [Link]

  • Chad's Prep. (2021, March 16). Nucleophilic Aromatic Substitution | Addition-Elimination vs Benzyne Mechanism | Organic Chem 18.6 [Video]. YouTube. [Link]

Sources

Troubleshooting

How to prevent ring-opening of cyclopropane derivatives during reaction

Welcome to the Advanced Technical Support Center for Cyclopropane Chemistry. As a Senior Application Scientist, I frequently consult with research teams struggling with the unintended cleavage of cyclopropyl rings during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Cyclopropane Chemistry. As a Senior Application Scientist, I frequently consult with research teams struggling with the unintended cleavage of cyclopropyl rings during organic synthesis.

Cyclopropanes possess a massive ring strain of approximately 27.5 kcal/mol. While the C–C bonds are kinetically stable under ambient conditions, the introduction of adjacent reactive intermediates (radicals, carbocations) or low-valent transition metals acts as a thermodynamic sink, driving rapid and irreversible ring-opening. This guide is structured to provide you with the causality behind these failures and the self-validating protocols required to preserve cyclopropane integrity.

Part 1: Mechanistic Troubleshooting & FAQs

To successfully functionalize cyclopropyl derivatives, you must first identify the mechanistic pathway threatening your substrate. The diagram below illustrates the three primary modes of failure and their corresponding prevention logic.

G Root Cyclopropyl Substrate Radical Radical Intermediate (e.g., Cyclopropylmethyl) Root->Radical Homolytic Cleavage Cation Carbocationic Intermediate (SN1 / Acidic) Root->Cation Heterolytic Cleavage Metal Transition Metal (Oxidative Addition) Root->Metal Metal Coordination PrevRad Add Radical Inhibitor Avoid UV/Initiators Maintain Low Temp Radical->PrevRad Prevention Strategy PrevCat Favor SN2 Conditions Use Non-Nucleophilic Base Avoid Strong Acids Cation->PrevCat Prevention Strategy PrevMet Tune Ligand Bite Angle Reductive Cross-Coupling Control Equivalents Metal->PrevMet Prevention Strategy

Logical flow for predicting and preventing cyclopropane ring-opening pathways.

Q1: I am planning a nucleophilic substitution on a cyclopropylalkyl halide. How do I prevent the ring from opening?

A1: The primary causality of ring-opening during substitution is the formation of a carbocationic intermediate (an SN​1 pathway). When a primary or secondary carbocation forms adjacent to the ring, the high p-character of the cyclopropane C–C bonds allows them to delocalize into the empty p-orbital. This triggers a rapid, strain-release-driven rearrangement into an acyclic alkene[1]. The Fix: Force an SN​2 mechanism. Use polar aprotic solvents (e.g., DMF, DMSO) and strong nucleophiles. Avoid Brønsted or Lewis acids that abstract the leaving group to form a cation. If acidic byproducts are formed during the reaction, buffer the system with a non-nucleophilic base [2].

Q2: Why does my cyclopropyl Grignard reagent yield mostly butenyl side products?

A2: This is a classic symptom of radical-mediated ring-opening. The formation of a Grignard reagent proceeds via a Single Electron Transfer (SET) mechanism, generating a transient cyclopropylmethyl radical. This radical undergoes an extremely rapid homolytic ring-opening (rate constant k>108 s−1 ) to form a homoallyl radical[2]. The Fix: You must outpace the kinetics of the radical rearrangement. Standard magnesium turnings at reflux will almost entirely destroy the ring. Instead, use highly reactive Rieke magnesium at low temperatures (-20 °C). This accelerates the second electron transfer to form the stable carbanion before the radical can rearrange[2].

Q3: Can I perform transition-metal cross-coupling directly on cyclopropyl rings without cleaving the C–C bonds?

A3: Yes, but it requires precise control over the oxidative addition step. Low-valent metals (like Ni(0) or Pd(0)) can inadvertently insert into the strained C–C bond of the cyclopropane instead of the target C–X bond. The Fix: Use bulky, electron-rich phosphine ligands (e.g., SPhos) that favor rapid oxidative addition into the C–X bond and facilitate fast reductive elimination. For example, Suzuki-Miyaura couplings of potassium cyclopropyltrifluoroborates with aryl chlorides proceed in excellent yields without ring-opening when using Pd(OAc)2​ and appropriate ligands[3].

Part 2: Quantitative Data on Reaction Conditions

To assist in your experimental design, I have compiled empirical data demonstrating how specific reaction environments impact the retention of the cyclopropane ring.

Table 1: Impact of Reaction Conditions on Cyclopropane Ring Retention

Reaction ConditionSubstrateIntermediate TypeRing Retention (%)Primary Side Product
Standard Mg, THF, 65 °C Cyclopropylmethyl bromideRadical / Carbanion< 10%Butenyl derivatives
Rieke Mg, THF, -20 °C Cyclopropylmethyl bromideCarbanion (Kinetic)> 90%Minimal
H2​O /EtOH, 80 °C ( SN​1 ) (8-Bromooctyl)cyclopropaneCarbocation< 5%Isomeric alkenes
NaCN, DMF, 80 °C ( SN​2 ) (8-Bromooctyl)cyclopropaneConcerted TS98%Elimination products
Pd(OAc)2​ , SPhos, 100 °C Potassium cyclopropyltrifluoroborateOrganometallic> 95%Minimal

Part 3: Self-Validating Experimental Protocols

The following protocol is engineered as a self-validating system. By strictly controlling the temperature and surface area of the metal, we manipulate the reaction kinetics to favor carbanion formation over radical rearrangement.

Protocol: Low-Temperature Grignard Formation from Cyclopropyl Halides

G Step1 1. Mg Activation (Rieke Mg / I2) Step2 2. Solvent Prep (Anhydrous THF, -20°C) Step1->Step2 Step3 3. Substrate Addition (Strict Temp Control) Step2->Step3 Step4 4. Immediate Trapping (Electrophile) Step3->Step4

Workflow for generating cyclopropyl Grignard reagents without ring-opening.

Step-by-Step Methodology:

  • Magnesium Activation: Add Rieke magnesium (1.5 eq) to a flame-dried Schlenk flask under an argon atmosphere. Causality: High surface area ensures the SET process is diffusion-controlled, minimizing the lifetime of the radical intermediate[2].

  • Solvent Preparation: Suspend the magnesium in anhydrous THF (0.5 M relative to the substrate) and cool the system to -20 °C using a dry ice/ethylene glycol bath.

  • Substrate Addition: Add the cyclopropylmethyl halide (1.0 eq) dropwise over 30 minutes via a syringe pump. Validation Check: Monitor the internal temperature closely; a slight exotherm indicates successful initiation. If the temperature exceeds 0 °C, the rate of radical ring-opening will accelerate exponentially, destroying your yield.

  • Immediate Trapping: Once formation is complete (monitor by quenching a 0.1 mL aliquot with D2​O and analyzing via GC-MS for the deuterated intact ring), immediately add your electrophile. Do not store this Grignard reagent, as thermodynamic equilibration over time will lead to ring degradation.

References

  • Organic Chemistry Portal. "Synthesis of cyclopropanes". Available at:[Link]

  • Babler, J. H., Coghlan, M. J., & Giacherio, D. J. "Acceleration of an allylic rearrangement by the cyclopropyl substituent. Reaction conditions to prevent ring opening". The Journal of Organic Chemistry, 1977. Available at:[Link]

Sources

Optimization

Technical Support Center: Quenching Procedures for Organometallics &amp; Cyclopropanes

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex intersection of highly reactive organometallic reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex intersection of highly reactive organometallic reagents and strained cyclopropane architectures.

Organometallic reagents (e.g., Grignards, organolithiums) are highly nucleophilic and basic, requiring careful quenching to neutralize their reactivity safely[1]. However, cyclopropanes possess an immense ring strain of approximately 29.0 kcal/mol (2[2]). Improper quenching procedures—specifically those involving harsh acids or localized exotherms—can inadvertently activate the carbon-carbon bonds, leading to catastrophic ring-opening, homoallylic rearrangements, or complete decomposition of the target API scaffold[3].

Part 1: Troubleshooting Guides & FAQs

Q1: I performed a Grignard addition to a cyclopropanecarboxaldehyde. Instead of the expected cyclopropylcarbinol, my NMR shows a homoallylic alcohol. What caused this, and how do I prevent it? Causality & Mechanism: This is a textbook case of acid-catalyzed ring opening. Cyclopropylcarbinyl systems are exquisitely sensitive to acidic conditions. If you quenched the reaction with a strong acid (e.g., 1M HCl) to dissolve the magnesium salts, the newly formed alkoxide was protonated into an alcohol. Excess acid then protonates the hydroxyl group, turning it into a superior leaving group. The resulting cyclopropylcarbinyl cation rapidly undergoes a thermodynamically driven rearrangement to a homoallylic cation to relieve the 29.0 kcal/mol ring strain[2]. Solution: You must avoid strong acids entirely. Transition to a mild, slightly acidic quench using saturated aqueous ammonium chloride (NH₄Cl) (3[3]), or utilize a neutral chelation workup using Rochelle's salt[1].

Q2: I am working with a donor-acceptor (D-A) cyclopropane and treating it with an organolithium reagent. The ring opens during the quench even when I use water. Why? Causality & Mechanism: Donor-acceptor cyclopropanes are hyper-susceptible to polarization and ring cleavage because the donor group stabilizes developing positive charge while the acceptor stabilizes negative charge (4[4]). Organolithium quenches are highly exothermic. A standard "dropwise addition of water into the reaction" creates localized hot spots and transient, extremely high concentrations of LiOH. This triggers base-catalyzed retro-aldol-like or nucleophilic ring-opening sequences. Solution: Employ an "inverse quench." Instead of adding the quenching agent to the reaction, cannula-transfer the cold reaction mixture dropwise into a large volume of rapidly stirring, pre-chilled quenching buffer. This ensures the cyclopropane is never exposed to a localized excess of base or heat.

Q3: My organoaluminum-mediated cyclopropanation requires quenching, but mild NH₄Cl leaves a stubborn, unfilterable emulsion. How can I isolate my product safely? Causality & Mechanism: Organoaluminum and organotitanium byproducts form gelatinous, polymeric metal-hydroxide networks in water or mild acid, trapping your product. Solution: Use the Fieser Workup . The sequential addition of water, 15% NaOH, and more water forces the aluminum salts to precipitate as a granular, highly crystalline aluminate lattice rather than a fluffy gel. This avoids subjecting the cyclopropane to prolonged acidic conditions while completely resolving the emulsion.

Part 2: Mechanistic & Workflow Visualizations

Mechanism A Cyclopropylcarbinyl Alkoxide B Protonation (Harsh Acid) A->B C Cyclopropylcarbinyl Cation B->C D Homoallylic Rearrangement C->D E Homoallylic Alcohol (Ring-Opened) D->E

Caption: Mechanism of acid-catalyzed cyclopropane ring opening during harsh quenching.

Workflow Start Organometallic Reaction Complete Check Identify Metal & Substrate Start->Check LiMg Li / Mg Reagents Check->LiMg AlTi Al / Ti Reagents Check->AlTi Sens Is Cyclopropane Acid-Sensitive? LiMg->Sens Fieser Fieser Workup (H2O / NaOH / H2O) AlTi->Fieser Prevents Emulsions Mild Inverse Quench (Sat. NH4Cl, -78°C) Sens->Mild Yes (e.g., D-A) Rochelle Neutral Quench (Rochelle's Salt) Sens->Rochelle Highly Sensitive

Caption: Decision tree for selecting the optimal quenching procedure for cyclopropanes.

Part 3: Quantitative Data: Quenching Agents Comparison

Selecting the correct quenching agent is a balance between effectively destroying the organometallic species and preserving the strained ring system.

Quenching AgentpH RangeExothermicityEmulsion RiskCyclopropane CompatibilityCausality / Mechanism of Action
1M HCl < 1.0HighLowPoor Protonates cyclopropyl intermediates, inducing carbocation-driven homoallylic rearrangement.
Sat. aq. NH₄Cl ~ 5.5ModerateModerateGood Mildly acidic; neutralizes strong bases without providing enough free H⁺ to open the ring[3].
Rochelle's Salt ~ 7.0 - 8.0LowVery LowExcellent Tartrate dianions chelate Mg²⁺/Al³⁺ at neutral pH, preventing acid-catalyzed cleavage[1].
Fieser Workup > 12.0ModerateLowGood Forms highly crystalline aluminate salts; avoids acid entirely, though sensitive to base-catalyzed epimerization.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: The Inverse Saturated NH₄Cl Quench (For Organolithiums/Grignards)

Designed to prevent localized exotherms and pH spikes that destroy donor-acceptor cyclopropanes.

  • Preparation: In a separate, oversized flask (at least 3x the reaction volume), add a volume of saturated aqueous NH₄Cl equal to the total reaction volume.

  • Cooling: Cool the NH₄Cl solution to 0 °C (or -78 °C if using a THF/NH₄Cl slush for hyper-sensitive substrates) with vigorous stirring.

  • Transfer: Using a wide-bore cannula under positive nitrogen/argon pressure, transfer the active organometallic reaction mixture dropwise into the rapidly stirring NH₄Cl solution.

  • Self-Validation Checkpoint: Monitor the internal temperature of the quench flask. It must not exceed 5 °C during the transfer. A successful quench will result in the immediate formation of a white precipitate (metal salts) that readily partitions into the aqueous layer upon warming. If the organic layer turns yellow/brown, localized heating or ring-opening has occurred.

  • Isolation: Allow the mixture to warm to room temperature, separate the phases, and extract the aqueous layer with diethyl ether (3 x 20 mL)[3].

Protocol B: The Rochelle's Salt Chelation Workup

Designed for highly acid-sensitive cyclopropanes where even NH₄Cl causes degradation, or to break severe magnesium emulsions.

  • Preparation: Prepare a saturated aqueous solution of potassium sodium tartrate tetrahydrate (Rochelle's salt).

  • Quenching: Cool the reaction mixture to 0 °C. Slowly add the Rochelle's salt solution dropwise until gas evolution ceases[1].

  • Chelation Phase: Add a volume of Rochelle's salt solution equal to the reaction volume. Remove the cooling bath and stir the mixture vigorously at room temperature.

  • Self-Validation Checkpoint: Initially, the mixture will form a thick, opaque white emulsion. Continue stirring for 1 to 4 hours. The system self-validates when the tartrate dianions fully chelate the metal ions: the emulsion will abruptly resolve into two sharply defined, crystal-clear layers. If the layers remain cloudy, chelation is incomplete; continue stirring.

  • Isolation: Separate the clear organic layer, wash with brine, and dry over anhydrous Na₂SO₄[1].

Part 5: References

  • Functionalized Organolithium Compounds in Total Synthesis ResearchGate URL:

  • Reactions of (3-Bromobutyl)cyclopropane with Organometallic Reagents Benchchem URL:

  • Activation of cyclopropanes by transition metals Wikipedia URL:

  • Technical Support Center: Quenching Procedures for Organometallic Reactions Benchchem URL:

  • Exploiting Heavier Organochalcogen Compounds in Donor-Acceptor Cyclopropane Chemistry PubMed URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 1-(Bromomethyl)-1-chlorocyclopropane Fragmentation

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(bromomethyl)-1-chlorocyclopropane, a compound of interest in synthetic chemistry and drug development. Due to the absence of direct litera...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(bromomethyl)-1-chlorocyclopropane, a compound of interest in synthetic chemistry and drug development. Due to the absence of direct literature on its mass spectrum, this guide establishes a predictive fragmentation pathway based on foundational mass spectrometry principles and a comparative analysis with the known fragmentation of the structurally related (bromomethyl)cyclopropane. This approach offers researchers a robust framework for identifying this and similar halogenated cyclopropanes in complex matrices.

Introduction: The Analytical Challenge of Halogenated Cyclopropanes

Cyclopropane rings are unique structural motifs that can impart significant biological activity and desirable physicochemical properties to molecules. When further substituted with halogens, as in 1-(bromomethyl)-1-chlorocyclopropane, their analysis via mass spectrometry presents a distinct set of challenges and opportunities. The strained three-membered ring is prone to characteristic ring-opening fragmentations, while the presence of both bromine and chlorine, each with significant natural isotopes (79Br/81Br and 35Cl/37Cl), results in complex and highly diagnostic isotopic patterns in the mass spectrum.

Understanding these fragmentation pathways is crucial for unambiguous structure elucidation, reaction monitoring, and metabolite identification. This guide will dissect the expected fragmentation of the title compound by first examining a simpler, experimentally verified analogue, (bromomethyl)cyclopropane, and then extrapolating to predict the influence of the additional chlorine atom.

Experimental Methodologies: A GC-MS Approach

For the analysis of volatile and semi-volatile small molecules like substituted cyclopropanes, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice. The following outlines a standard protocol for such an analysis.

Recommended GC-MS Protocol
  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness dimethylpolysiloxane column (e.g., DB-1 or equivalent).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for library matching.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scanning a mass range of m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

The causality behind these choices lies in ensuring the analyte is sufficiently volatile to pass through the GC column without degradation and that the ionization process imparts enough energy to induce characteristic fragmentation while minimizing excessive or uninformative fragmentation.

Experimental Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Injection B Separation on GC Column A->B C Electron Ionization (70 eV) B->C Transfer Line D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F Mass Spectrum Generation E->F Data System

Caption: A typical workflow for GC-MS analysis.

Results and Discussion: A Comparative Fragmentation Analysis

Reference Compound: Fragmentation of (Bromomethyl)cyclopropane (C₄H₇Br)

The analysis begins with the known mass spectrum of (bromomethyl)cyclopropane (MW: 134.00/136.00 g/mol for 79Br/81Br).[1] The fragmentation of this molecule is driven by the formation of a radical cation upon electron ionization, followed by cleavage of the weakest bonds to form the most stable fragments.[2]

The key fragmentation pathways for (bromomethyl)cyclopropane are:

  • Loss of Bromine Radical: The most prominent fragmentation is the cleavage of the C-Br bond, which is the weakest bond in the molecule. This results in the formation of the cyclopropylmethyl cation.

  • Ring Opening: The strained cyclopropane ring can undergo cleavage, often leading to allyl or other stable carbocation structures.

The expected major fragments for (bromomethyl)cyclopropane are summarized in the table below. The NIST WebBook provides an experimental mass spectrum for this compound, confirming these general pathways.[1]

Target Compound: Predicted Fragmentation of 1-(Bromomethyl)-1-chlorocyclopropane (C₄H₆BrCl)

For our target molecule, 1-(bromomethyl)-1-chlorocyclopropane (MW: 167.96/169.96/171.96 g/mol , considering isotopes), we can predict a more complex fragmentation pattern due to the presence of two different halogen atoms. The molecular ion peak will appear as a characteristic cluster due to the isotopic abundances of Br and Cl.

Predicted Fragmentation Pathways:

  • α-Cleavage (Loss of Halogen Radicals): The initial radical cation can undergo cleavage of either the C-Br or C-Cl bond. Given that the C-Br bond is generally weaker than the C-Cl bond, the loss of a bromine radical is expected to be a highly favorable pathway.

    • Loss of ·Br: This would lead to the formation of the 1-chloro-1-cyclopropylmethyl cation. This is predicted to be a major fragmentation route.

    • Loss of ·Cl: This would result in the 1-bromo-1-cyclopropylmethyl cation. This pathway is also likely but may be less abundant than the loss of bromine.

  • Loss of Bromomethyl Radical: Cleavage of the C-C bond between the ring and the bromomethyl group would result in the loss of a ·CH₂Br radical, leaving a 1-chlorocyclopropyl cation.

  • Ring Opening and Rearrangement: Following the initial loss of a halogen, the resulting carbocation can undergo ring opening to form more stable, delocalized cations, such as substituted allyl cations. For instance, loss of a bromine radical followed by ring opening could lead to various C₄H₆Cl⁺ isomers.

Comparative Data Table

The following table compares the predicted key fragments for 1-(bromomethyl)-1-chlorocyclopropane with the known fragments of (bromomethyl)cyclopropane. The m/z values for the target compound are calculated based on the most abundant isotopes (12C, 1H, 79Br, 35Cl). The presence of isotopic peaks (M+2, M+4, etc.) will be a key identifying feature.

m/z (79Br, 35Cl) Proposed Fragment Ion Proposed Structure Corresponding Fragment in (Bromomethyl)cyclopropane
168 (M⁺)[C₄H₆BrCl]⁺Molecular Ion[C₄H₇Br]⁺ (m/z 134)
133[C₄H₆Cl]⁺Loss of ·Br[C₄H₇]⁺ (m/z 55)
89[C₃H₄Cl]⁺Loss of ·Br and CH₂[C₃H₅]⁺ (m/z 41)
75[C₃H₄Cl]⁺ (isomer)Loss of ·CH₂BrNot directly analogous
53[C₄H₅]⁺Loss of ·Br and HCl[C₄H₇]⁺ (m/z 55)
41[C₃H₅]⁺Allyl Cation (after ring opening and loss of halogens)[C₃H₅]⁺ (m/z 41)

Note: The m/z values represent the monoisotopic mass using the most abundant isotopes. The actual spectrum will show clusters of peaks reflecting the natural isotopic abundances of Br and Cl.

Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_frags cluster_rearrangement M [C₄H₆BrCl]⁺˙ m/z 168/170/172 F1 [C₄H₆Cl]⁺ m/z 89/91 M->F1 - •Br F2 [C₄H₆Br]⁺ m/z 133/135 M->F2 - •Cl F3 [C₃H₄Cl]⁺ m/z 75/77 M->F3 - •CH₂Br F4 [C₃H₅]⁺ m/z 41 F1->F4 - HCl F2->F4 - HBr

Caption: Predicted major fragmentation pathways for 1-(bromomethyl)-1-chlorocyclopropane.

Conclusion

While no experimental mass spectrum for 1-(bromomethyl)-1-chlorocyclopropane is publicly available, a detailed and reliable prediction of its fragmentation behavior can be constructed through comparative analysis and the application of fundamental mass spectrometry principles. The key diagnostic features for this compound under Electron Ionization will be:

  • A complex molecular ion cluster around m/z 168, 170, and 172, reflecting the combined isotopic patterns of one bromine and one chlorine atom.

  • A prominent fragment cluster corresponding to the loss of a bromine radical (at m/z 89/91).

  • A fragment cluster corresponding to the loss of a chlorine radical (at m/z 133/135), likely of lower abundance than the loss of bromine.

  • A fragment at m/z 41, corresponding to the stable allyl cation, which is a common feature in the fragmentation of cyclopropyl systems.[3][4]

This guide provides researchers with a predictive framework to facilitate the identification and structural confirmation of 1-(bromomethyl)-1-chlorocyclopropane and related dihalogenated compounds, demonstrating how comparative analysis with simpler analogues can be a powerful tool in analytical chemistry.

References

  • Wang, Y., & Giese, R. W. (2018). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2050–2058. [Link]

  • Larsen, B. S., & Wentz, T. (n.d.). Fragmentation Mechanisms. In Introduction to Mass Spectrometry. [Link]

  • NIST. (n.d.). Cyclopropane, (bromomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(bromomethyl)-1-chlorocyclopropane. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (2015, October). The Mass Spectrum of Cyclopropane. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

  • Gross, J. H. (2011). Mass Spectrometry — A Textbook. Springer.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(Bromomethyl)-1-chlorocyclopropane and (Bromomethyl)cyclopropane

Introduction: The Subtle Influence of an α-Chloro Substituent in Cyclopropylmethyl Systems The cyclopropylmethyl moiety is a privileged structural motif in organic synthesis and medicinal chemistry. Its unique electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Influence of an α-Chloro Substituent in Cyclopropylmethyl Systems

The cyclopropylmethyl moiety is a privileged structural motif in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the strained three-membered ring, impart remarkable stability to adjacent carbocations and influence the reactivity of related functional groups.[1] (Bromomethyl)cyclopropane is a canonical reagent for introducing this valuable fragment, and its chemistry is well-documented.[2][3][4]

This technical guide presents a comparative analysis of (bromomethyl)cyclopropane and its halogenated analogue, 1-(bromomethyl)-1-chlorocyclopropane. While structurally similar, the addition of a single chlorine atom at the C1 position dramatically alters the electronic landscape of the molecule, leading to a profound divergence in chemical reactivity. For researchers, synthetic chemists, and drug development professionals, understanding these differences is critical for predicting reaction outcomes, designing novel synthetic routes, and avoiding undesirable side reactions. We will explore the underlying electronic principles, compare their performance in nucleophilic substitution reactions, and provide robust experimental protocols to validate these findings.

Structural and Electronic Foundations of Reactivity

The reactivity of cyclopropylmethyl halides is intrinsically linked to the electronic nature of the cyclopropane ring. The C-C bonds within the ring possess significant p-character, often described as "bent bonds" or Walsh orbitals.[5] This arrangement allows the sigma bonds of the ring to overlap with and stabilize an adjacent empty p-orbital, such as in a carbocation. This delocalization, sometimes termed "dancing resonance," is responsible for the exceptional stability of the cyclopropylmethyl carbocation, which rivals or even exceeds that of a benzyl carbocation.[5][6][7]

Property(Bromomethyl)cyclopropane1-(Bromomethyl)-1-chlorocyclopropane
Molecular Formula C₄H₇BrC₄H₆BrCl
Molecular Weight 135.00 g/mol [8]169.45 g/mol [9]
Boiling Point 105-107 °C[4][8]Not available
Density 1.392 g/mL at 25 °C[4][10]Not available
CAS Number 7051-34-5[8]139147-97-8[9]

(Bromomethyl)cyclopropane serves as our baseline. Its reactions, particularly in polar solvents, are heavily influenced by the stability of the cyclopropylmethyl carbocation intermediate.

1-(Bromomethyl)-1-chlorocyclopropane introduces a critical perturbation: an electronegative chlorine atom on the quaternary cyclopropyl carbon. This substituent exerts a powerful inductive electron-withdrawing effect (-I) . This effect polarizes the C-Cl bond and withdraws electron density from the surrounding sigma framework, including the carbon atom attached to the bromomethyl group. As we will see, this single atomic change fundamentally redirects the molecule's reaction pathways.

Comparative Reactivity in Nucleophilic Substitution Reactions

The primary arena where these two compounds display their contrasting behavior is in nucleophilic substitution reactions. The preferred mechanism, whether Sₙ1 (carbocation-mediated) or Sₙ2 (concerted), is dictated by the electronic factors discussed above.

Sₙ1 Reactivity and Solvolysis

The hallmark of the Sₙ1 reaction is the formation of a carbocation intermediate. The rate of this reaction is therefore highly sensitive to the stability of that cation.

  • (Bromomethyl)cyclopropane: This compound readily undergoes Sₙ1 reactions in polar protic solvents. The departure of the bromide leaving group is facilitated by the formation of the highly stabilized cyclopropylmethyl carbocation.[5][6] A known consequence of this pathway is the rearrangement of the intermediate cation to form cyclobutyl and homoallyl (e.g., 3-butenyl) products, often resulting in a mixture of final products.[11][12]

  • 1-(Bromomethyl)-1-chlorocyclopropane: In stark contrast, the Sₙ1 pathway is strongly disfavored. The potent electron-withdrawing inductive effect of the α-chloro substituent severely destabilizes the incipient primary carbocation that would form upon bromide departure. This destabilization raises the activation energy for the Sₙ1 pathway, making it kinetically prohibitive under typical conditions.

G cluster_0 (Bromomethyl)cyclopropane (Favored Sₙ1) cluster_1 1-(Bromomethyl)-1-chlorocyclopropane (Disfavored Sₙ1) A C₃H₅-CH₂Br B [C₃H₅-CH₂]⁺ (Stabilized Cation) A->B -Br⁻ C Products (Substitution, Rearrangement) B->C +Nucleophile Y [Cl-C₃H₄-CH₂]⁺ (Destabilized Cation) X Cl-C₃H₄-CH₂Br X->Y -Br⁻ Z High Energy Intermediate Y->Z

Caption: The stabilizing effect of the cyclopropyl group promotes Sₙ1 reaction for (bromomethyl)cyclopropane, while the inductive effect of chlorine destabilizes the cation for its analogue.

Sₙ2 Reactivity

The Sₙ2 reaction involves a backside attack by a nucleophile on the electrophilic carbon, proceeding through a single, pentacoordinate transition state. This mechanism is sensitive to steric hindrance and the electrophilicity of the carbon center.

  • (Bromomethyl)cyclopropane: As a primary halide, it is a viable substrate for Sₙ2 reactions. However, this pathway often competes with the facile Sₙ1 mechanism, especially in solvents that can support carbocation formation.

  • 1-(Bromomethyl)-1-chlorocyclopropane: This compound is predicted to be a superior Sₙ2 substrate . While the Sₙ1 pathway is blocked, the inductive electron withdrawal from the α-chloro group makes the carbon of the -CH₂Br group more electrophilic and thus more susceptible to nucleophilic attack. With the Sₙ1 route suppressed, the Sₙ2 mechanism becomes the dominant pathway for substitution.

Reactivity Summary:

CompoundPredicted Sₙ1 RatePredicted Sₙ2 RateDominant Pathway
(Bromomethyl)cyclopropaneFastModerateSₙ1 (with competing Sₙ2)
1-(Bromomethyl)-1-chlorocyclopropaneVery SlowEnhancedSₙ2

Experimental Validation Protocols

To provide a tangible comparison of these reactivity profiles, the following experimental protocols are described. The first outlines a common synthesis for the baseline reagent, while the second details a kinetic experiment to quantitatively measure the difference in solvolysis rates.

Synthesis of (Bromomethyl)cyclopropane[2]

This procedure details the bromination of cyclopropylmethanol using phosphorus tribromide.

Materials:

  • Cyclopropylmethanol

  • Phosphorus tribromide (PBr₃)

  • N,N-dimethylformamide (DMF)

  • Four-neck flask, reflux condenser, thermometer, magnetic stirrer, dropping funnel

  • Ice bath, heating mantle

  • Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate

  • Rotary evaporator, vacuum distillation apparatus

Procedure:

  • Set up a four-neck flask equipped with a stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.

  • Add N,N-dimethylformamide (95.5 g) to the flask and cool the contents to 0-5 °C using an ice bath.

  • Slowly add phosphorus tribromide (20.0 g) dropwise, ensuring the internal temperature is maintained between 0-5 °C.

  • After the PBr₃ addition is complete, cool the reaction mixture to -10 °C.

  • Slowly add cyclopropylmethanol (8.0 g) dropwise, keeping the temperature below -10 °C.

  • Once the addition is complete, allow the reaction to age for approximately 40 hours, gradually warming to room temperature.

  • Upon completion (monitored by GC or TLC), carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (bromomethyl)cyclopropane as a colorless liquid.

Comparative Solvolysis Rate Experiment

This experiment measures the rate of Sₙ1 solvolysis by monitoring the production of HBr over time.[13]

Materials:

  • (Bromomethyl)cyclopropane

  • 1-(Bromomethyl)-1-chlorocyclopropane

  • Solvent: 80:20 Ethanol:Water (v/v)

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 50 °C)

  • Burette, pipettes, Erlenmeyer flasks, stopwatches

Procedure:

  • Equilibrate the solvent mixture and solutions of the two substrates (e.g., 0.1 M) to the desired reaction temperature (50 °C) in the water bath.

  • For each substrate (run in parallel):

  • Pipette a 50 mL aliquot of the 80:20 ethanol:water solvent into a 125 mL Erlenmeyer flask.

  • Add 3-4 drops of phenolphthalein indicator.

  • Pipette exactly 1.0 mL of the 0.1 M substrate solution into the flask, start the stopwatch immediately, and swirl to mix. This is t=0.

  • Immediately titrate the solution with the standardized 0.01 M NaOH solution until the faint pink endpoint persists for ~30 seconds. Record the volume of NaOH used and the time. This first point represents the "infinity" point for any immediate reaction and sets the baseline.

  • Allow the reaction to proceed in the temperature-controlled bath. At regular intervals (e.g., every 10 minutes for the reactive substrate, every hour for the less reactive one), withdraw the flask and titrate the generated HBr with NaOH to the pink endpoint. Record the volume and the exact time.

  • Continue taking measurements until the reaction is essentially complete (i.e., the volume of titrant required does not change significantly over two consecutive time points).

Data Analysis & Expected Results: The reaction rate can be analyzed using first-order kinetics. A plot of ln(V∞ - Vt) versus time (where V∞ is the final titrant volume and Vt is the volume at time t) should yield a straight line with a slope of -k, where k is the first-order rate constant.

Expected Outcome: The calculated rate constant (k) for (bromomethyl)cyclopropane will be several orders of magnitude larger than that for 1-(bromomethyl)-1-chlorocyclopropane. The latter may show a negligible rate of HBr production over the course of the experiment, consistent with a disfavored Sₙ1 pathway.

Caption: A logical diagram illustrating the divergent reaction pathways for the two substrates based on their electronic properties.

Conclusion and Synthetic Implications

The presence of an α-chloro substituent on the cyclopropane ring fundamentally alters the reactivity of the adjacent bromomethyl group. While (bromomethyl)cyclopropane exhibits reactivity characteristic of a system that forms a highly stabilized carbocation (favoring Sₙ1), 1-(bromomethyl)-1-chlorocyclopropane behaves as a classic primary halide where the Sₙ1 pathway is electronically suppressed.

This analysis leads to a clear directive for the synthetic chemist:

  • For Sₙ1-type reactivity or reactions where carbocation rearrangement is desired or can be tolerated, (bromomethyl)cyclopropane is the reagent of choice.

  • For clean Sₙ2 displacement with minimal risk of rearrangement and a predictable stereochemical outcome (inversion of configuration), 1-(bromomethyl)-1-chlorocyclopropane is the superior choice, offering a more controlled and selective introduction of the cyclopropylmethyl scaffold.

This guide underscores the importance of considering subtle electronic effects in reaction design. By understanding the causal relationship between structure and reactivity, researchers can make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.

References

  • (Bromomethyl)cyclopropane | CAS 7051-34-5. (n.d.). Chemdor. Retrieved March 13, 2026, from [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2016). Google Patents.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (n.d.). Google Patents.
  • (Bromomethyl)cyclopropane | C4H7Br. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives. (2018). ResearchGate. Retrieved March 13, 2026, from [Link]

  • bromocyclopropane. (n.d.). Organic Syntheses Procedure. Retrieved March 13, 2026, from [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (n.d.). Stack Exchange. Retrieved March 13, 2026, from [Link]

  • Long-lived cyclopropylcarbinyl cations. (1991). Chemical Reviews. Retrieved March 13, 2026, from [Link]

  • Cyclopropylmethyl/cyclobutyl rearrangements on surfaces. (2007). PubMed. Retrieved March 13, 2026, from [Link]

  • Cyclopropane, (bromomethyl)-. (n.d.). NIST WebBook. Retrieved March 13, 2026, from [Link]

  • Bromomethylcyclopropane. (n.d.). PharmaCompass.com. Retrieved March 13, 2026, from [Link]

  • (Chloromethyl)cyclopropane | C4H7Cl. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol... (2025). YouTube. Retrieved March 13, 2026, from [Link]

  • 1-(bromomethyl)-1-chlorocyclopropane (C4H6BrCl). (n.d.). PubChemLite. Retrieved March 13, 2026, from [Link]

  • Method for producing bromomethylcyclopropane. (n.d.). Google Patents.
  • Sn1 lab. (n.d.). Retrieved March 13, 2026, from [Link]

Sources

Validation

A Comparative Guide to Cyclopropylation Reagents: Alternatives to 1-(Bromomethyl)-1-chlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.[1][2][3][4][5] The choice of reagent for introducing this three-membered ring is a critical decision in the synthesis of novel therapeutics. This guide provides an in-depth comparison of alternative reagents to 1-(bromomethyl)-1-chlorocyclopropane for cyclopropylation, supported by experimental data and detailed protocols. While specific reactivity data for 1-(bromomethyl)-1-chlorocyclopropane is not extensively published, its structure suggests it likely acts as an electrophile, participating in nucleophilic substitution or related reactions. This guide will therefore focus on comparing this inferred reactivity with established, versatile, and highly efficient alternative cyclopropylation methodologies.

The Simmons-Smith Reaction and its Modifications: A Classic Carbenoid Approach

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, renowned for its reliability and stereospecificity.[1][6][7][8] This method utilizes an organozinc carbenoid, typically iodomethylzinc iodide, to transfer a methylene group to an alkene.

Mechanism and Experimental Rationale

The active species in the classic Simmons-Smith reaction is generated from diiodomethane and a zinc-copper couple. The resulting carbenoid, (iodomethyl)zinc iodide, is electrophilic and reacts with alkenes in a concerted, cheletropic manner.[6][8] This concerted mechanism is the reason for the reaction's high stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. A significant advantage of this method is the ability of proximal hydroxyl or ether groups to direct the cyclopropanation, leading to high diastereoselectivity.[7][9] This directing effect is attributed to the coordination of the zinc carbenoid to the oxygen atom of the substrate.

A widely used and often more reliable variation is the Furukawa modification, which employs diethylzinc instead of the zinc-copper couple.[6][8] This modification generally leads to higher yields and more reproducible results.

Experimental Workflow: Simmons-Smith Cyclopropanation

Caption: A generalized workflow for the Simmons-Smith reaction.

Performance Comparison
FeatureSimmons-Smith ReagentInferred 1-(bromomethyl)-1-chlorocyclopropane
Reagent Type Organozinc CarbenoidElectrophile
Substrate Scope Electron-rich and unfunctionalized alkenesLikely nucleophiles (e.g., amines, thiols, carbanions)
Stereochemistry Stereospecific (retention of alkene geometry)Dependent on reaction mechanism (e.g., SN2 would lead to inversion)
Key Advantages High stereospecificity, directing group effects, well-establishedPotentially direct introduction of a functionalized cyclopropylmethyl group
Key Disadvantages Can be sensitive to the quality of the zinc-copper couple, diethylzinc is pyrophoricLimited to nucleophilic partners, potential for side reactions

Transition-Metal Catalyzed Decomposition of Diazo Compounds: Precision and Versatility

For reactions demanding high levels of stereocontrol, particularly enantioselectivity, transition-metal catalyzed cyclopropanations using diazo compounds are often the method of choice.[10][11] Rhodium and copper catalysts are particularly effective at decomposing diazo compounds to form metal carbenes, which then react with alkenes.

Mechanism and Rationale for Catalyst and Ligand Choice

The reaction proceeds via the formation of a metal-carbene intermediate from the diazo compound and the transition metal catalyst. This highly reactive species then undergoes a [2+1] cycloaddition with an alkene to form the cyclopropane ring. The choice of metal and, crucially, the chiral ligand coordinated to it, allows for exquisite control over the stereochemical outcome of the reaction. For instance, rhodium(II) carboxylate catalysts are widely used and their ligand sphere can be tailored to achieve high diastereo- and enantioselectivity.[11]

The use of diazo compounds, while highly effective, necessitates careful handling due to their potential toxicity and explosive nature, especially for the less stable derivatives.[4][12][13]

Reaction Mechanism: Metal-Catalyzed Cyclopropanation

Metal_Catalyzed_Cyclopropanation cluster_0 Catalytic Cycle Diazo Compound Diazo Compound Metal Carbene Metal Carbene Diazo Compound->Metal Carbene [M]Ln Cyclopropane Cyclopropane Metal Carbene->Cyclopropane Alkene [M]Ln [M]Ln Metal Carbene->[M]Ln Alkene Product Release

Caption: A simplified catalytic cycle for metal-catalyzed cyclopropanation.

Performance Comparison
FeatureDiazo Compounds + Metal CatalystInferred 1-(bromomethyl)-1-chlorocyclopropane
Reagent Type Carbene PrecursorElectrophile
Substrate Scope Broad, including electron-deficient and sterically hindered alkenesLikely nucleophiles
Stereochemistry High diastereo- and enantioselectivity achievable with chiral catalystsDependent on reaction mechanism
Key Advantages High efficiency, excellent stereocontrol, broad substrate scopePotentially simpler, non-catalytic reaction setup
Key Disadvantages Cost of precious metal catalysts, handling of hazardous diazo compoundsLimited to specific reaction types, less versatile

Suzuki-Miyaura Cross-Coupling with Potassium Cyclopropyltrifluoroborates: A Modern Approach for Aryl Cyclopropanes

For the specific synthesis of aryl and heteroaryl cyclopropanes, the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile alternative.[14][15][16] This method utilizes stable and easy-to-handle potassium cyclopropyltrifluoroborate salts as the cyclopropylating agent.

Mechanism and Rationale for Reaction Conditions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In this case, potassium cyclopropyltrifluoroborate serves as the nucleophilic partner, and an aryl or heteroaryl halide acts as the electrophile. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[15][16]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: A generalized workflow for Suzuki-Miyaura cyclopropylation.

Performance Comparison
FeaturePotassium Cyclopropyltrifluoroborate (Suzuki-Miyaura)Inferred 1-(bromomethyl)-1-chlorocyclopropane
Reagent Type Nucleophilic OrganoboronElectrophile
Substrate Scope Aryl and heteroaryl halidesLikely nucleophiles
Stereochemistry Not applicable for simple cyclopropyl group; stereospecific for substituted cyclopropyltrifluoroboratesDependent on reaction mechanism
Key Advantages Excellent functional group tolerance, use of stable and non-toxic boronate salts, broad scope for aryl cyclopropanesDirect introduction of a cyclopropylmethyl group
Key Disadvantages Requires a palladium catalyst, limited to the synthesis of aryl/heteroaryl cyclopropanesPotentially narrower substrate scope

Other Notable Alternatives

Several other methods for cyclopropylation are available to the synthetic chemist, each with its own set of advantages and specific applications.

  • Kulinkovich Reaction: This reaction provides access to cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.[4] Cyclopropanols are versatile intermediates that can be further functionalized.

  • Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[13]

  • Radical Cyclopropanations: These methods utilize radical intermediates to form the cyclopropane ring and can be effective for certain substrate classes.[5]

Comparative Summary of Cyclopropylation Reagents

Reagent/MethodTypical SubstratesKey AdvantagesKey Disadvantages
1-(Bromomethyl)-1-chlorocyclopropane (Inferred) NucleophilesDirect introduction of a functionalized cyclopropylmethyl group.Narrow substrate scope, potential for side reactions.
Simmons-Smith Alkenes (especially electron-rich)High stereospecificity, directing group effects, well-established.Stoichiometric zinc, pyrophoric reagents (Furukawa).
Diazo Compounds + Metal Catalyst Wide range of alkenesHigh efficiency, excellent stereocontrol (including enantioselectivity).Hazardous reagents, cost of catalysts.
Potassium Cyclopropyltrifluoroborate Aryl/heteroaryl halidesExcellent functional group tolerance, stable reagents.Requires a palladium catalyst, limited to aryl cyclopropanes.
Kulinkovich Reaction EstersAccess to valuable cyclopropanol intermediates.Limited to the synthesis of cyclopropanols.
MIRC Electron-deficient alkenesGood for constructing highly functionalized cyclopropanes.Requires specific substrate combinations.

Detailed Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol

Materials:

  • Allylic alcohol (1.0 equiv)

  • Zinc-Copper couple (2.2 equiv)

  • Diiodomethane (2.2 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the zinc-copper couple and anhydrous diethyl ether.

  • Add a solution of the allylic alcohol in diethyl ether to the flask.

  • Slowly add diiodomethane to the stirred suspension. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate

Materials:

  • Alkene (1.0 equiv)

  • Rhodium(II) acetate dimer (0.01 equiv)

  • Ethyl diazoacetate (1.1 equiv)

  • Anhydrous dichloromethane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and rhodium(II) acetate dimer.

  • Add anhydrous dichloromethane to dissolve the solids.

  • Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture via a syringe pump over several hours.

  • Stir the reaction at room temperature until the diazo compound is consumed (monitor by TLC, noting the disappearance of the yellow color).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • Palladium(II) acetate (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (3.0 equiv)

  • Toluene/water (10:1 mixture)

Procedure:

  • To a Schlenk tube, add the aryl bromide, potassium cyclopropyltrifluoroborate, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture at 100 °C until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

While 1-(bromomethyl)-1-chlorocyclopropane may serve as a reagent for specific cyclopropylation reactions, a wide array of powerful and versatile alternatives are available to the modern synthetic chemist. The classic Simmons-Smith reaction and its modifications offer a reliable and stereospecific method, particularly for directed cyclopropanations. For the ultimate in stereocontrol, transition-metal catalyzed decomposition of diazo compounds provides unparalleled precision. For the targeted synthesis of aryl cyclopropanes, the Suzuki-Miyaura cross-coupling with potassium cyclopropyltrifluoroborates is an excellent choice due to its broad functional group tolerance and use of stable reagents. The selection of the optimal cyclopropylation strategy will ultimately depend on the specific substrate, the desired stereochemical outcome, and practical considerations such as scale, cost, and safety.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • BenchChem. (2025). A Comparative Guide to Cyclopropanation Reagents: (Chloromethyl)cyclopropane Derivatives vs.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Alnasleh, B. K., Sherrill, W. M., Rubina, M., Banning, J., & Rubin, M. (2009). Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. Journal of the American Chemical Society, 131(20), 6906–6907. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. In Wikipedia. [Link]

  • Uyeda, C. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. [Link]

  • Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. [Link]

  • Rodina, L. L., Azarova, X. V., Medvedev, J. J., Semenok, D. V., & Nikolaev, V. A. (1985). Intramolecular Simmons-Smith reaction and other synthetic alternatives to cyclopropanation of dienic diazo ketones. Parallel decomposition pathways of a sterically congested diazo ketone and its vinylcyclopropane under thermal, photolytic, acid-catalyzed, and radical-release conditions. The Journal of Organic Chemistry, 50(1), 117-124. [Link]

  • RSC Publishing. (2025, November 18). Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing. [Link]

  • Fasan, R. (2019, September 5). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]

  • Procter, D. J. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]

  • BenchChem. (2025). A Comparative Guide to Cyclopropanation Reagents: Bromoiodomethane vs. Diazomethane. BenchChem.
  • Fasan, R. (2019, September 5). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. [Link]

  • Lautens, M., & Panteleev, J. (2009). Stereospecific and Regioselective Ring Expansion of Cyclopropanes. Synfacts, 2009(01), 0063-0063. [Link]

  • Allouche, E. M. D., & Charette, A. B. (n.d.). Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Thieme.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • BenchChem. (2025). Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis. BenchChem.
  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • BenchChem. (2025).
  • PubChemLite. (n.d.). 1-(bromomethyl)-1-chlorocyclopropane (C4H6BrCl). PubChemLite. [Link]

  • Buchwald, S. L. (2024, May 20). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ACS Catalysis. [Link]

  • ResearchGate. (2025, August 7). New Family of Cyclopropanating Reagents: Synthesis, Reactivity, and Stability Studies of Iodomethylzinc Phenoxides. ResearchGate. [Link]

  • Uyeda, C. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]

  • Zhu, J. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • BenchChem. (2025). Reactivity Showdown: (8-Bromooctyl)cyclopropane vs. (8-Chlorooctyl)cyclopropane in Nucleophilic Substitution. BenchChem.
  • PharmaCompass.com. (n.d.). (Bromomethyl)cyclopropane. PharmaCompass.com. [Link]

  • Marek, I. (2022, November 10). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. [Link]

  • Pearson+. (n.d.). Two bromoethers are obtained from the reaction of the following a... Study Prep in Pearson+. [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group. [Link]

  • ResearchGate. (n.d.). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

  • Wolfson, R., Kuo, L., Holmes, L., Santino, L., & Jamieson, C. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. [Link]

  • MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-1-chlorocyclopropane

This guide provides essential safety and logistical information for the proper disposal of 1-(Bromomethyl)-1-chlorocyclopropane. As a valued researcher, your safety is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(Bromomethyl)-1-chlorocyclopropane. As a valued researcher, your safety is paramount. This document is designed to provide you with a clear, step-by-step methodology for managing this compound, ensuring the integrity of your research environment and personal well-being. The procedures outlined below are grounded in established safety protocols for handling reactive halogenated organic compounds.

Understanding the Hazard: The Chemical Profile of 1-(Bromomethyl)-1-chlorocyclopropane

While specific toxicological and reactivity data for 1-(Bromomethyl)-1-chlorocyclopropane are not extensively published, its structure—a strained cyclopropane ring with both bromine and chlorine substituents—necessitates a highly cautious approach. We can infer its likely hazardous properties from similar halogenated cyclopropane derivatives. For instance, the related compound (Bromomethyl)cyclopropane is known to be a flammable liquid and vapor, harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract.[1][2][3] The presence of two different halogens on the same cyclopropane ring may enhance its reactivity and potential for hazardous decomposition.

Assumed Hazard Profile:

Hazard ClassDescriptionPrimary Precaution
Flammability Likely a flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][2][4]Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6]
Reactivity Incompatible with strong oxidizing agents and strong bases.[4] The strained cyclopropane ring may undergo unexpected reactions.Store away from incompatible materials. Avoid conditions that could induce decomposition, such as heat.
Toxicity Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][7] Causes irritation to skin, eyes, and the respiratory system.[1][3][7]Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][8]
Environmental Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[9]Prevent release to the environment. Dispose of as hazardous waste.
Immediate Safety and Handling Protocols

Prior to handling 1-(Bromomethyl)-1-chlorocyclopropane, ensure that you are in a controlled laboratory environment with immediate access to safety equipment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

Engineering Controls:

  • Work exclusively in a well-ventilated laboratory with a functional chemical fume hood.[1][7]

  • An emergency eyewash station and safety shower must be readily accessible.[7]

  • Use spark-proof tools and explosion-proof equipment when handling significant quantities.[7]

The Disposal Workflow: A Step-by-Step Guide

The primary and most secure method for the disposal of 1-(Bromomethyl)-1-chlorocyclopropane is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Segregation and Labeling

  • Isolate the Waste: Designate a specific, sealed, and clearly labeled waste container for 1-(Bromomethyl)-1-chlorocyclopropane and any materials contaminated with it (e.g., pipette tips, absorbent paper).

  • Use a "Halogenated Organic Waste" Container: This ensures that it is not mixed with non-halogenated solvents, which have different and less expensive disposal routes.[10][11]

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-(Bromomethyl)-1-chlorocyclopropane," and the approximate concentration and volume. Include the appropriate hazard pictograms (e.g., flammable, irritant).

Step 2: Temporary Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4][5]

  • Avoid Incompatibles: Ensure the storage area is free from incompatible materials, particularly strong oxidizing agents and bases.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for a scheduled pickup of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Incineration: The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize the resulting acidic gases (such as HCl and HBr).[8]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Remove Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any spark-producing equipment.[1][7]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container for halogenated organic waste.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-(Bromomethyl)-1-chlorocyclopropane.

DisposalWorkflow Disposal Workflow for 1-(Bromomethyl)-1-chlorocyclopropane Start Start: Handling 1-(Bromomethyl)-1-chlorocyclopropane Waste Assess_Waste Assess Waste Type Start->Assess_Waste Contaminated_Material Contaminated Material (e.g., gloves, wipes) Assess_Waste->Contaminated_Material Solid Neat_Chemical Unused or Residual Chemical Assess_Waste->Neat_Chemical Liquid Segregate Place in a Labeled 'Halogenated Organic Waste' Container Contaminated_Material->Segregate Neat_Chemical->Segregate Store Store in a Designated, Ventilated, and Secure Satellite Accumulation Area Segregate->Store EHS_Pickup Schedule Pickup with Environmental Health & Safety (EHS) Store->EHS_Pickup End End: Proper Disposal via Licensed Facility EHS_Pickup->End

Caption: Decision workflow for the safe disposal of 1-(Bromomethyl)-1-chlorocyclopropane.

References

  • Apollo Scientific. (n.d.). (Bromomethyl)cyclopropane Safety Data Sheet.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane - Safety Data Sheet.
  • SynQuest Laboratories, Inc. (n.d.). Bromocyclopropane Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - (Bromomethyl)cyclopropane.
  • Cole-Parmer. (2006, July 13). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (Bromomethyl)cyclopropane.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - (Bromomethyl)cyclopropane.
  • Sigma-Aldrich. (n.d.). (Bromomethyl)cyclopropane 97.
  • TCI Chemicals. (2025, January 30). SAFETY DATA SHEET - (Bromomethyl)cyclopropane.
  • PubChemLite. (n.d.). 1-(bromomethyl)-1-chlorocyclopropane (C4H6BrCl).
  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopropane.
  • Google Patents. (n.d.). EP0524738A1 - Treatment of halogenated compounds.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • PharmaCompass.com. (n.d.). (Bromomethyl)cyclopropane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Actylis. (n.d.). (Bromomethyl)-Cyclopropane - API Intermediate.
  • Synergy Recycling. (n.d.). Cyclopropane Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills.
  • University of Pennsylvania. (2018, May 9). Disposal of Highly Reactive Reagents.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals.
  • Occupational Safety and Health Administration. (n.d.). 1910 Subpart H - Hazardous Materials.
  • Swedish Environmental Protection Agency. (n.d.). Halogenated organic compounds (AOX). Retrieved from Swedish Environmental Protection Agency website.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Arizona Department of Environmental Quality. (2025, September 25). When Used Oil Is Regulated as a Hazardous Waste.
  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • European Chemicals Agency. (2025, August 26). Substance Information - (Bromomethyl)cyclopropane.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclopropane.
  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Wikipedia. (n.d.). Free-radical halogenation.
  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
  • Occupational Safety and Health Administration. (n.d.). 1910.1200 App B - Physical Criteria (Mandatory).

Sources

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